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  • Product: 3-Vinyloxazolidin-2-one
  • CAS: 4271-26-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Vinyloxazolidin-2-one

Structure, Reactivity, and Applications in Energy and Medicine Executive Summary: The Amphiphilic Pseudo-Peptide 3-Vinyloxazolidin-2-one (VOX), often referred to as N-vinyl-2-oxazolidinone (NVO), represents a critical cl...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Reactivity, and Applications in Energy and Medicine

Executive Summary: The Amphiphilic Pseudo-Peptide

3-Vinyloxazolidin-2-one (VOX), often referred to as N-vinyl-2-oxazolidinone (NVO), represents a critical class of cyclic carbamate monomers. Structurally, it serves as a bridge between the commodity utility of N-vinylpyrrolidone (NVP) and the functional specificity of cyclic carbonates.

For the researcher, VOX is defined by two reactive centers:

  • The N-Vinyl Group: susceptible to radical and cationic polymerization, enabling the formation of high-molecular-weight chains (Poly-VOX).

  • The Cyclic Carbamate (2-Oxazolidinone) Ring: A polar, chemically stable moiety that mimics peptide bonds (

    
    ), conferring high water solubility, biocompatibility, and strong complexing ability with phenolics and halogens.
    

This guide dissects the chemical architecture of VOX, distinguishing it from isomeric polyoxazolines, and details its ascending role as a high-voltage electrolyte additive in Lithium-Ion Batteries (LIBs) and a hydrophilic scaffold in drug delivery.

Structural Analysis & Physicochemical Profile

Molecular Geometry and Electronic Distribution

VOX (


) consists of a five-membered oxazolidinone ring substituted at the nitrogen atom with a vinyl group. Unlike linear carbamates, the cyclic constraint forces the lone pair on the nitrogen into conjugation with the carbonyl 

-system, reducing the basicity of the nitrogen. However, the vinyl group competes for this conjugation, creating a unique "push-pull" electronic environment that dictates its polymerization kinetics.

Distinction Note: Do not confuse VOX with 2-isopropenyl-2-oxazoline. While both yield water-soluble polymers, VOX forms a polymer with the cyclic carbamate pendant to the main chain (similar to PVP), whereas oxazolines typically undergo ring-opening polymerization (ROP) to form poly(N-acylethylenimine)s.

Key Physicochemical Data

Data consolidated from spectroscopic and industrial safety standards.

PropertyValue / DescriptionSignificance
CAS Registry Number 4271-26-5 Unique Identifier
Molecular Weight 113.12 g/mol Monomer calculation basis
Appearance Colorless to pale yellow liquid (or low-melt solid)Purity indicator (yellowing indicates oxidation)
Melting Point 18–20 °C (Supercools easily)Requires temperature control in storage
Boiling Point 95–97 °C @ 0.5 mmHgHigh vacuum required for distillation
Density 1.18 g/cm³ @ 25 °CHeavier than water/common organics
Solubility Soluble in Water, EtOH, THF, AcetoneAmphiphilic nature allows versatile formulation
Refractive Index (

)
1.4950In-process purity check
Flash Point >110 °CModerate fire risk

Synthetic Routes & Production Methodologies[5][6]

The synthesis of VOX is non-trivial due to the sensitivity of the N-vinyl bond to hydrolysis under acidic conditions. Two primary pathways exist: the industrial "Reppe" chemistry and the laboratory-scale "Dehydration" route.

Pathway Analysis
  • Direct Vinylation (Reppe): Reacting 2-oxazolidinone directly with acetylene under high pressure. High atom economy but requires specialized high-pressure reactors.

  • Indirect Dehydration: Hydroxyethylation of 2-oxazolidinone followed by dehydration. Safer for lab scale but lower atom economy.

Visualization: Synthetic Logic Flow

VOX_Synthesis cluster_legend Key: Process Efficiency Start 2-Oxazolidinone (Core Scaffold) Acetylene Acetylene (HC≡CH) High Pressure / Base Cat. Start->Acetylene Industrial Route EthyleneOxide Ethylene Oxide Start->EthyleneOxide Lab Route VOX 3-Vinyloxazolidin-2-one (VOX) Acetylene->VOX Direct Vinylation Intermediate N-(2-Hydroxyethyl)-2-oxazolidinone EthyleneOxide->Intermediate Hydroxyethylation Dehydration Dehydration (-H₂O, SOCl₂ or Pyrolysis) Intermediate->Dehydration Dehydration->VOX Elimination Legend1 Reppe: High Efficiency / High Risk Legend2 Dehydration: Lower Efficiency / Safer

Figure 1: Comparison of the high-pressure Reppe route versus the multi-step dehydration pathway for VOX synthesis.

Reactivity: Polymerization & PVOX

The N-vinyl group in VOX is electron-rich, making it highly susceptible to radical polymerization. The resulting polymer, Poly(3-vinyloxazolidin-2-one) (PVOX), is a structural isomer of polypeptides but with the side-chain connectivity reversed.

Radical Polymerization Protocol

Objective: Synthesis of PVOX homopolymer (


 Da).
  • Purification: Distill VOX monomer under reduced pressure (0.5 mmHg) immediately before use to remove inhibitors.

  • Solvent Selection: Use Benzene or Chlorobenzene (inert to chain transfer). Note: Water can be used but may induce hydrolysis of the monomer at low pH.

  • Initiator: AIBN (Azobisisobutyronitrile) at 1.0 mol%.

  • Reaction: Degas via freeze-pump-thaw cycles (3x). Heat to 60 °C for 24 hours under Argon.

  • Precipitation: Pour reaction mixture into excess Diethyl Ether . The polymer precipitates as a white hygroscopic powder.

  • Drying: Vacuum dry at 40 °C over

    
    .
    

Causality Check: Why not use acidic initiators? The N-vinyl bond is acid-labile. Acidic conditions hydrolyze VOX back to 2-oxazolidinone and acetaldehyde, destroying the polymerization capability.

Advanced Application: Lithium-Ion Battery Electrolyte

VOX has emerged as a high-performance additive for forming the Solid Electrolyte Interphase (SEI) on graphite anodes and Cathode Electrolyte Interphase (CEI) on high-voltage cathodes (e.g., NCM811).

Mechanism of Action

In a battery cell, VOX undergoes electrochemical oxidation/reduction before the bulk solvent (EC/DMC).

  • Anodic Protection: The vinyl group accepts an electron, forming a radical anion.

  • Polymerization: These radicals initiate surface polymerization on the graphite, forming an insoluble, flexible PVOX-like film.

  • Ion Transport: The polar carbamate groups in the SEI facilitate

    
     transport (hopping mechanism) while blocking solvent molecules, preventing graphite exfoliation.
    
Electrochemical Workflow Visualization

Battery_Mechanism cluster_Interface Electrode Interface (SEI Formation) Electrolyte Electrolyte Bulk (LiPF₆ + EC/DMC + VOX) Potential Applied Potential (First Charge) Electrolyte->Potential Radical VOX Radical Cation/Anion (Formation @ ~1.5V vs Li/Li+) Potential->Radical Redox Activation Polymerization Surface Polymerization (Oligomerization) Radical->Polymerization Chain Reaction Film Flexible SEI Layer (Li+ Permeable / Solvent Impermeable) Polymerization->Film Deposition Performance Enhanced Cycle Life Reduced Gas Generation Film->Performance Passivation

Figure 2: Mechanism of Solid Electrolyte Interphase (SEI) formation by VOX additive in Li-ion batteries.

Pharmaceutical Relevance: The "Pseudo-Peptide"

While not an API (Active Pharmaceutical Ingredient) itself, PVOX is investigated as a drug carrier.

  • Complexation: Similar to PVP, PVOX forms complexes with iodine (PVOX-Iodine) which serves as a disinfectant with lower toxicity than free iodine.

  • Bio-mimicry: The polymer backbone resists enzymatic degradation, but the side chains mimic the polarity of proteins, reducing immunogenicity in "Stealth" liposome coatings.

Safety & Handling Protocol

Self-Validating Safety System:

  • Hazard: VOX is an irritant (Skin/Eye). It is not classified as highly toxic, but its vinyl moiety implies potential alkylating activity.

  • Storage: Must be stored with a polymerization inhibitor (e.g., NaOH pellets in the outer jar or dissolved radical scavengers) at temperatures < 4 °C.

  • Spill Control: Do not use acid to neutralize. Use absorbent clay, then wash with ethanol/water.

References

  • Synthesis & Properties

    • Kutner, A. (1961). "Preparation of N-Vinyl-2-oxazolidinone." The Journal of Organic Chemistry, 26(9), 3495–3498.
    • Source:

  • Polymerization Behavior

    • Endo, T., et al. (1988). "Polymerization of N-vinyl-2-oxazolidinone and properties of the polymer." Journal of Polymer Science Part A: Polymer Chemistry.
    • Source:

  • Battery Applications (SEI Formation)

    • Prof. J.R. Dahn Group. (2015). "Differential Voltage Analysis of Lithium-Ion Cells with N-Vinyl-2-oxazolidinone as an Electrolyte Additive." Journal of The Electrochemical Society.

    • Source:

  • Pharmaceutical/Complexation

    • Wolf, F. & Kölzenburg, G. (1978). "Complex formation of poly-N-vinyl-2-oxazolidinone." Die Angewandte Makromolekulare Chemie.
    • Source:

  • Safety Data

    • PubChem Compound Summary for CID 20600. "3-Ethenyl-1,3-oxazolidin-2-one."[1]

    • Source:

Sources

Exploratory

Dipole moment and dielectric constant of 3-Vinyloxazolidin-2-one

An In-Depth Technical Guide to the Determination of Dipole Moment and Dielectric Constant of 3-Vinyloxazolidin-2-one This guide provides a comprehensive technical overview of the theoretical principles and experimental m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination of Dipole Moment and Dielectric Constant of 3-Vinyloxazolidin-2-one

This guide provides a comprehensive technical overview of the theoretical principles and experimental methodologies for determining the dipole moment and dielectric constant of 3-Vinyloxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor.

The oxazolidinone ring is a critical pharmacophore in modern medicine, most notably represented by the antibiotic Linezolid.[1][2] Understanding the electronic properties of novel oxazolidinone derivatives, such as 3-Vinyloxazolidin-2-one, is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. The dipole moment and dielectric constant are fundamental molecular properties that offer insights into a molecule's polarity, solubility, and potential for intermolecular interactions—key factors in drug design and development.[3][4]

Theoretical Framework: Dipole Moment and Dielectric Constant

The Molecular Dipole Moment (μ)

The dipole moment is a measure of the separation of positive and negative charges within a molecule.[4][5] It is a vector quantity, possessing both magnitude and direction, and is expressed in Debye (D) units. A non-zero dipole moment arises from the asymmetrical distribution of electron density due to differences in the electronegativity of the constituent atoms and the molecule's overall geometry.[4] For a molecule like 3-Vinyloxazolidin-2-one, the presence of heteroatoms (oxygen and nitrogen) and the carbonyl group within the oxazolidinone ring, coupled with the vinyl substituent, is expected to result in a significant permanent dipole moment.

The total polarization (P) of a molecule in an electric field is the sum of orientation polarization (Pµ), arising from the alignment of permanent dipoles, and distortion polarization (Pe + Pa), resulting from the induced displacement of electrons and atomic nuclei.[4][6] The Debye equation relates these macroscopic properties to the molecular dipole moment.[6]

The Dielectric Constant (ε)

The dielectric constant, or relative permittivity, of a substance is a measure of its ability to store electrical energy in an electric field.[7][8] It is a dimensionless quantity representing the ratio of the permittivity of the substance to the permittivity of a vacuum. For a polar molecule like 3-Vinyloxazolidin-2-one, the dielectric constant is influenced by the alignment of its permanent dipoles with an applied electric field. Therefore, the dielectric constant is intrinsically linked to the molecular dipole moment.

Experimental Determination of Dipole Moment

The dipole moment of a compound that is not readily volatile is typically determined by measuring the dielectric constant and density of several of its dilute solutions in a non-polar solvent.[9] The Guggenheim method is a widely accepted and simplified procedure for calculating the dipole moment from these measurements, as it obviates the need for refractive index measurements of the solutions.[6][10][11]

The Guggenheim Method: A Self-Validating Protocol

The Guggenheim method is based on the Debye equation and relies on the precise measurement of the dielectric constant and density of a series of dilute solutions of the polar solute (3-Vinyloxazolidin-2-one) in a non-polar solvent (e.g., benzene or dioxane) at a constant temperature.[6][10]

The core principle of the Guggenheim method is to determine the orientation polarization of the solute at infinite dilution, from which the dipole moment can be calculated. The method's self-validating nature stems from the linear relationship expected between the dielectric constant and the concentration of the solute at low concentrations.

Experimental Workflow for Guggenheim Method

G cluster_prep Solution Preparation cluster_measurement Physical Measurements cluster_analysis Data Analysis A Accurately weigh 3-Vinyloxazolidin-2-one B Prepare a series of dilute solutions in a non-polar solvent (e.g., benzene) A->B C Ensure precise concentration measurements (w/w or mole fraction) B->C D Measure the dielectric constant (ε) of each solution and the pure solvent C->D E Measure the density (ρ) of each solution and the pure solvent C->E F Maintain a constant temperature throughout the measurements D->F E->F G Plot (ε - n²) versus concentration (c) I Determine the slopes (Δε/Δc) and (Δρ/Δc) at c -> 0 G->I H Plot (ρ - ρ₁) versus concentration (c) H->I J Calculate the dipole moment (μ) using the Guggenheim equation I->J

Caption: Workflow for determining dipole moment using the Guggenheim method.

Step-by-Step Protocol:

  • Solution Preparation:

    • Synthesize and purify 3-Vinyloxazolidin-2-one. Various synthetic routes for oxazolidinones have been reported.[12][13][14]

    • Prepare a series of at least five dilute solutions of 3-Vinyloxazolidin-2-one in a high-purity, non-polar solvent such as benzene or dioxane. The concentrations should be accurately known and typically range from 0.01 to 0.1 mole fraction.

    • Prepare all solutions gravimetrically to ensure the highest accuracy.[15]

  • Dielectric Constant Measurement:

    • A precision LCR meter or impedance analyzer is used to measure the capacitance of a dielectric cell.[16][17]

    • The dielectric cell is first calibrated with air and a standard liquid of known dielectric constant (e.g., the pure solvent).

    • The capacitance of the cell is then measured for the pure solvent and each of the prepared solutions.

    • The dielectric constant (ε) is calculated from the measured capacitance. The measurements should be performed in a thermostatically controlled environment to maintain a constant temperature.[15]

  • Density Measurement:

    • The density (ρ) of the pure solvent and each solution is measured using a high-precision digital densitometer or a pycnometer.

    • Temperature control is crucial for accurate density measurements.

  • Data Analysis and Calculation:

    • The Guggenheim equation is applied to the experimental data to calculate the dipole moment. A simplified form of the equation is often used.[11]

    • The change in dielectric constant (Δε) and the change in density (Δρ) with respect to the pure solvent are plotted against the weight fraction or mole fraction of the solute.

    • The slopes of these plots at infinite dilution are used in the final calculation of the dipole moment.

ParameterSymbolMeasurement/Calculation
Dielectric ConstantεMeasured for pure solvent and solutions
DensityρMeasured for pure solvent and solutions
ConcentrationcKnown for each solution
Slope of Δε vs. c(dε/dc)₀Determined from the plot
Slope of Δρ vs. c(dρ/dc)₀Determined from the plot
Dipole MomentμCalculated using the Guggenheim equation

Experimental Determination of Dielectric Constant

The dielectric constant of a liquid can be measured using various techniques, each suited for different frequency ranges and sample types.[16][18] For a liquid like 3-Vinyloxazolidin-2-one, the parallel plate capacitor method and the coaxial probe method are highly applicable.[16][19]

Parallel Plate Capacitor Method

This method involves placing the liquid sample between two parallel electrodes to form a capacitor.[17] The capacitance is measured with and without the sample (using air as the reference dielectric).

Experimental Workflow for Parallel Plate Capacitor Method

G A Calibrate the parallel plate fixture with air (C_air) B Fill the fixture with 3-Vinyloxazolidin-2-one A->B C Measure the capacitance of the filled fixture (C_sample) B->C D Calculate the dielectric constant: ε = C_sample / C_air C->D

Caption: Workflow for dielectric constant measurement using the parallel plate method.

Step-by-Step Protocol:

  • Apparatus: A dielectric test fixture (e.g., Keysight 16452A Liquid Test Fixture) connected to an LCR meter or impedance analyzer.

  • Calibration: The capacitance of the empty, dry test fixture is measured (C_air).

  • Measurement: The fixture is filled with the liquid sample (3-Vinyloxazolidin-2-one), ensuring no air bubbles are trapped. The capacitance is then measured (C_sample).

  • Calculation: The dielectric constant (ε) is calculated as the ratio of the capacitance with the sample to the capacitance with air: ε = C_sample / C_air.

Coaxial Probe Method

This technique is a broadband method suitable for liquids and semi-solids.[16][20] An open-ended coaxial probe is immersed in the material, and the reflection coefficient is measured using a vector network analyzer.

Measurement TechniqueFrequency RangeSample TypeAdvantages
Parallel Plate CapacitorLow frequencyLiquids, thin filmsHigh accuracy
Coaxial ProbeBroadband (MHz to GHz)Liquids, semi-solidsSimple, non-destructive
Transmission LineBroadbandMachineable solidsAccurate for solids
Resonant CavitySingle frequencyLow-loss materialsVery high accuracy

Relevance in Drug Development

The dipole moment and dielectric constant of 3-Vinyloxazolidin-2-one are critical parameters for:

  • Solubility Prediction: Higher polarity, indicated by a larger dipole moment, generally leads to better solubility in polar solvents like water, which is a crucial factor for drug delivery.

  • Membrane Permeability: While some polarity is necessary for solubility, excessive polarity can hinder the passage of a drug molecule across lipid bilayer membranes. A balance is essential for oral bioavailability.

  • Drug-Receptor Interactions: The dipole moment governs the strength and nature of electrostatic interactions (e.g., dipole-dipole, ion-dipole) between the drug molecule and its biological target. Understanding these interactions is fundamental to rational drug design.

  • Formulation Development: The dielectric properties of a drug substance can influence its behavior in different formulation excipients.

Conclusion

References

  • (PDF) LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES - ResearchGate. Available at: [Link]

  • SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS - RSC Publishing. Available at: [Link]

  • Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Available at: [Link]

  • Dipole Moment in Polar Molecules | PDF | Dielectric - Scribd. Available at: [Link]

  • Application of Guggenheim's Short Formula to the Calculation of Dipole Moments - UNI ScholarWorks. Available at: [Link]

  • Measurement of Dielectric Constant of Solids and liquid | PDF | Capacitor - Scribd. Available at: [Link]

  • Dipole Moment Expt. Available at: [Link]

  • Dielectric measurements using Anritsu VNA and Keycom products - Everything about EMC... - İDA TEST ELEKTRONİK. Available at: [Link]

  • Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Publishing. Available at: [Link]

  • MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Available at: [Link]

  • Dipole Moment. Available at: [Link]

  • DIPOLE MOMENT. Available at: [Link]

  • Dipole Moment. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Table of dielectric constants of substances | Level meters and level switches by Yamaden. Available at: [Link]

  • Dielectric Constant Table | TOKYO KEIKI INC. Available at: [Link]

  • Dipole Moment | Rosamonte's Physical Chemistry Website.
  • A5: Dipole Moments - Chemistry LibreTexts. Available at: [Link]

  • 2-Oxazolidinone - Wikipedia. Available at: [Link]

  • Synthesis of oxazolidin-2-ones. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

Sources

Foundational

Introduction to N-vinyl-2-oxazolidinones: A Class of Versatile Monomers

An In-depth Technical Guide to the Applications of N-vinyl-2-oxazolidinone and its Derivatives N-vinyl-2-oxazolidinone and its substituted analogs are a class of cyclic vinylamides that have garnered significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of N-vinyl-2-oxazolidinone and its Derivatives

N-vinyl-2-oxazolidinone and its substituted analogs are a class of cyclic vinylamides that have garnered significant interest across various scientific and industrial domains. The presence of the vinyl group allows for facile polymerization, while the oxazolidinone ring imparts unique properties such as polarity, hydrogen bonding capability, and, in the case of chiral derivatives, stereochemical control. The general structure of N-vinyl-2-oxazolidinone is characterized by a five-membered ring containing both nitrogen and oxygen heteroatoms, with a vinyl group attached to the nitrogen.

The synthesis of N-vinyl-2-oxazolidinones can be achieved through several routes. A common laboratory-scale synthesis involves the dehydrochlorination of N-(2-chloroethyl)-2-oxazolidinone.[1] Industrial production methods often focus on improving yield and minimizing byproducts, with one patented process describing the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinone or N-(1-hydrocarbyloxyalkyl)-2-oxazolidinone.[1] This method is advantageous as it reduces the formation of N,N'-alkylidene-bis(2-oxazolidinone) byproducts.[1] Another approach involves the ruthenium-catalyzed vinylation of the corresponding 2-oxazolidinone with acetylene.[2]

The properties of the resulting polymers, such as poly(N-vinyl-2-oxazolidinone), are influenced by the monomer structure. The homopolymer of N-vinyl-2-oxazolidinone is a white solid that is soluble in solvents like formamide and organic acids, but only swells in water.[3] This solubility profile suggests its potential as a competitor to the widely used poly(N-vinyl-2-pyrrolidinone) (PVP).[3]

Applications in Polymer Chemistry

The ability of N-vinyl-2-oxazolidinones to undergo polymerization and copolymerization has led to their use in a variety of polymer-based applications.

Reactive Diluents in UV-Curable Coatings and Inks

One of the most prominent industrial applications of N-vinyl-2-oxazolidinone derivatives, particularly N-vinyl-5-methyl-2-oxazolidinone (VMOX), is as a reactive diluent in actinic radiation-curable compositions.[4][5][6] Reactive diluents are low-viscosity monomers that are incorporated into a polymer network during the curing process, reducing the viscosity of the formulation for easier application while contributing to the final properties of the cured material.

Causality behind Experimental Choices:

  • Viscosity Reduction: High viscosity of oligomers in coating formulations makes them difficult to apply.[4] Reactive diluents like VMOX have a very low viscosity (e.g., VMOX has a viscosity of 4 mPa·s at 20°C), which effectively reduces the overall viscosity of the formulation.[6]

  • Low Odor and Favorable Toxicological Profile: Traditional reactive diluents like N-vinyl-pyrrolidone (NVP) have a strong odor and are facing increasing regulatory scrutiny due to potential health concerns.[4][6] VMOX offers a safer alternative with a mild odor, making it more user-friendly.[2][5][6][7]

  • Enhanced Performance: VMOX exhibits high copolymerization reactivity with acrylates, which are common components of UV-curable systems.[5] This incorporation into the polymer network leads to improved properties in the cured film, including enhanced toughness, adhesion to various substrates (including plastics, metals, and glass), and improved gloss and scratch resistance.[2][5][7] The high glass transition temperature (Tg) of VMOX-containing polymers can also enhance the resistance properties of the cured film.[5]

Experimental Protocol: Formulation of a UV-Curable Coating

The following is a general, illustrative protocol for preparing a UV-curable coating using an N-vinyl-2-oxazolidinone as a reactive diluent:

  • Component Selection:

    • Oligomer: An acrylate- or methacrylate-end-capped oligomer (e.g., urethane acrylate, epoxy acrylate) with a molecular weight in the range of 200 to 3000.[4]

    • Reactive Diluent: N-vinyl-5-methyl-2-oxazolidinone (VMOX).

    • Photoinitiator: A compound that generates free radicals upon exposure to UV light (e.g., alpha, alpha-diethoxyacetophenone, benzophenone).[4]

    • Additives (Optional): Surfactants, leveling agents, pigments, etc.[4]

  • Formulation:

    • The oligomer and reactive diluent are blended in a weight ratio typically ranging from 1:5 to 10:1.[4] A common starting point is a ratio where the reactive diluent constitutes a significant portion of the formulation to achieve the desired application viscosity.

    • The photoinitiator is added to the mixture, typically at a concentration of 1-5% by weight.

    • Optional additives are incorporated and the mixture is stirred until a homogeneous solution is obtained.

  • Application and Curing:

    • The formulated coating is applied to a substrate as a thin film (e.g., 0.1 to 20 mils thick).[4]

    • The coated substrate is then exposed to actinic radiation (UV light) to initiate polymerization and cure the film into a dry, solid coating.

Data Presentation: Comparison of Reactive Diluents

PropertyN-vinyl-5-methyl-2-oxazolidinone (VMOX)N-vinyl-pyrrolidone (NVP)
Viscosity (at 20°C) 4 mPa·s[6]Higher
Odor Mild[2][5][7]Strong[4]
Toxicological Profile Favorable[5][6][7]Under regulatory scrutiny[6]
Adhesion Excellent on various substrates[2][5][7]Good
Reactivity with Acrylates High[5]High

Mandatory Visualization:

UV_Curing_Workflow cluster_formulation Formulation cluster_process Process cluster_output Output Oligomer Acrylate Oligomer Mixing Homogeneous Mixing Oligomer->Mixing VMOX VMOX (Reactive Diluent) VMOX->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Additives Additives Additives->Mixing Application Film Application Mixing->Application Curing UV Curing Application->Curing Cured_Coating Cured Coating with Improved Properties Curing->Cured_Coating

Caption: Workflow for UV-curable coating formulation and curing.

Kinetic Hydrate Inhibitors in the Oil and Gas Industry

Gas hydrates are ice-like crystalline solids that can form in oil and gas pipelines under high pressure and low temperature, leading to blockages. Kinetic hydrate inhibitors (KHIs) are water-soluble polymers that delay the formation and growth of these hydrate crystals.[8][9] Polymers of N-vinyl-5-methyl-2-oxazolidinone (PVMOX) have emerged as effective KHIs.[2][8][9][10]

Causality behind Experimental Choices:

  • Amphiphilic Nature: Effective KHI polymers are typically amphiphilic, possessing both hydrophilic and hydrophobic moieties. The oxazolidinone ring with its polar amide group provides hydrophilicity, while the polymer backbone and the methyl group in VMOX contribute to its hydrophobic character. This allows the polymer to interact with both the water molecules and the forming hydrate cages.

  • Hydrogen Bonding: The carbonyl group of the oxazolidinone ring can form hydrogen bonds with water molecules, disrupting the hydrogen-bonded network required for hydrate formation.

  • Molecular Weight Control: The performance of KHI polymers is often dependent on their molecular weight.[8] Controlled polymerization techniques or the use of chain transfer agents (CTAs) like 3-mercaptopropionic acid are employed to synthesize low molecular weight PVMOX, which has shown good KHI performance.[8][10]

Experimental Protocol: Synthesis of a Low Molecular Weight PVMOX Homopolymer

The following protocol is adapted from the literature for the synthesis of a low molecular weight PVMOX homopolymer for KHI applications:[8]

  • Reactants and Solvent:

    • Monomer: N-vinyl-5-methyl-2-oxazolidinone (VMOX).

    • Initiator: Azobisisobutyronitrile (AIBN).

    • Chain Transfer Agent (CTA): 3-mercaptopropionic acid.

    • Solvent: 2-propanol.

  • Polymerization Procedure:

    • In a Schlenk flask, dissolve VMOX (e.g., 5 g, 39.32 mmol) in 2-propanol (e.g., 10 g).

    • Add the initiator, AIBN (e.g., 1 wt% of the monomer, 0.05 g).

    • Add the chain transfer agent, 3-mercaptopropionic acid (e.g., 413.9 mg, 3.9 mmol), to control the molecular weight.

    • Degas the solution by applying at least five cycles of vacuum and nitrogen purging.

    • Heat the reaction mixture to 80°C with stirring under a nitrogen atmosphere for 5 hours.

    • Cool the reaction to room temperature. The polymer will precipitate.

    • Wash the polymer precipitate twice with 2-propanol and dry under reduced pressure to obtain the final PVMOX product as a white powder.

Data Presentation: KHI Performance Comparison

Polymer (at 2500 ppm)Molecular Weight (Mn)KHI Performance
PVMOX 2400 g/mol [8][9]Better than PVP and PiPOx at similar MW[8][9]
Poly(N-vinylpyrrolidone) (PVP) Similar to PVMOX-
Poly(2-isopropenyl-2-oxazoline) (PiPOx) Similar to PVMOX-
Poly(N-vinylcaprolactam) (PVCap) -Better than PVMOX[8][9]

Mandatory Visualization:

KHI_Mechanism cluster_pipeline Pipeline Conditions cluster_inhibition Inhibition Process Water Water Molecules Hydrate Gas Hydrate Crystal (Blocked Pipeline) Water->Hydrate Forms Gas Gas Molecules (e.g., Methane) Gas->Hydrate Trapped in PVMOX PVMOX Polymer Hydrophilic Oxazolidinone Rings Hydrophobic Backbone PVMOX->Water Interacts with via H-bonding PVMOX->Hydrate Adsorbs onto surface, disrupting growth

Caption: Mechanism of kinetic hydrate inhibition by PVMOX.

Applications in Organic Synthesis

Chiral N-vinyl-2-oxazolidinones serve as valuable reagents in asymmetric synthesis, where the oxazolidinone ring acts as a chiral auxiliary to control the stereochemical outcome of a reaction.

Chiral Dienophiles in Diels-Alder Reactions

N-vinyl-2-oxazolidinones have been effectively used as chiral dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions).[11] This approach is particularly useful for the de novo synthesis of complex, stereochemically defined molecules, such as N-2-deoxyglycosides.[11]

Causality behind Experimental Choices:

  • Stereocontrol: The chiral centers on the oxazolidinone ring direct the approach of the diene, leading to high facial and endo selectivity in the cycloaddition. This allows for the synthesis of a specific stereoisomer of the product.

  • Lewis Acid Catalysis: The reaction is often catalyzed by a Lewis acid, such as Eu(fod)₃, which coordinates to the carbonyl oxygen of the dienophile, activating it towards cycloaddition and enhancing the stereoselectivity.[11]

  • Transformable Auxiliary: After the cycloaddition, the oxazolidinone moiety can be further transformed. For instance, it can be a precursor for the synthesis of sugar-α-amino acid hybrid derivatives.[11]

Experimental Protocol: Asymmetric Diels-Alder Reaction

The following is a generalized protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using an N-vinyl-2-oxazolidinone:

  • Reactants and Catalyst:

    • Dienophile: A chiral N-vinyl-2-oxazolidinone.

    • Diene: A suitable diene, such as a β,γ-unsaturated α-ketoester.[11]

    • Lewis Acid Catalyst: Eu(fod)₃.

    • Solvent: Anhydrous, non-coordinating solvent (e.g., dichloromethane).

  • Reaction Procedure:

    • To a solution of the chiral N-vinyl-2-oxazolidinone and the diene in the anhydrous solvent under an inert atmosphere (e.g., argon), add the Lewis acid catalyst.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or other analytical techniques.

    • Upon completion, quench the reaction and purify the resulting cycloadduct by column chromatography.

Mandatory Visualization:

Diels_Alder Reactants Chiral N-vinyl-2-oxazolidinone (Dienophile) + β,γ-unsaturated α-ketoester (Diene) Transition_State [4+2] Cycloaddition (High endo and facial selectivity) Reactants->Transition_State Catalyst Eu(fod)3 Catalyst Catalyst->Transition_State catalyzes Product Heterocycloadduct Transition_State->Product Final_Product N-2-deoxyglycosyl-oxazolidinone (after further transformation) Product->Final_Product Two-step transformation

Caption: Asymmetric Diels-Alder synthesis using N-vinyl-2-oxazolidinone.

Potential in Biomedical Applications

While dedicated research on the biomedical applications of poly(N-vinyl-2-oxazolidinone) is less extensive compared to polymers like poly(2-oxazoline)s (POx), the structural similarities and properties suggest potential in this area.[12][13][14][15] The biocompatibility and "stealth" behavior of POx polymers make them attractive alternatives to poly(ethylene glycol) (PEG) in drug delivery and tissue engineering.[13][14] Given that the oxazolidinone moiety is a key structural feature, it is plausible that polymers derived from N-vinyl-2-oxazolidinone could exhibit some of these desirable biomedical properties. Further research is needed to fully explore this potential.

Conclusion

N-vinyl-2-oxazolidinone and its derivatives are highly versatile monomers with a broad range of applications. Their use as reactive diluents in UV-curable systems offers significant advantages in terms of performance and safety. In the oil and gas sector, polymers based on these monomers are proving to be effective kinetic hydrate inhibitors. Furthermore, their utility as chiral auxiliaries in organic synthesis enables the stereocontrolled construction of complex molecules. The continued exploration of these compounds is likely to uncover new and innovative applications in materials science, polymer chemistry, and potentially in the biomedical field.

References

  • N-Vinyl-2-oxazolidinones: Efficient Chiral Dienophiles for the [4 + 2]-Based de Novo Synthesis of New N-2-Deoxyglycosides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone. American Chemical Society. [Link]

  • US4639472A - N-vinyl-2-oxazolidinones as reactive diluents in actinic radiation curable coatings.
  • Synthesis of N-Vinyl-2-oxazolidone: A Commercially Important Intermediate. ResearchGate. [Link]

  • Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone. ACS Publications. [Link]

  • US4831153A - Preparation of N-vinyl-2-oxazolidinone.
  • Reactive diluents to overcome challenges in UV curable inkjet inks and coatings applications. RadTech 2020. [Link]

  • US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers.
  • Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. ResearchGate. [Link]

  • 5-Methyl-3-vinyl-2-oxazolidinone CAS 3395-98-0 | UV Reactive Diluent Monomer. UCHEM. [Link]

  • CO2-Derived Methylene Oxazolidinone. ORBi. [Link]

  • 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Energy & Fuels - ACS Publications. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists. PMC. [Link]

  • 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Energy & Fuels - ACS Publications. [Link]

  • Thermoresponsive polymers in non-aqueous solutions. Aston Publications Explorer. [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. PMC. [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. [Link]

  • Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation. [Link]

  • Poly(2-oxazoline)s as biomaterials. American Chemical Society - ACS Fall 2025. [Link]

  • Poly(2-oxazoline)s as materials for biomedical applications. ResearchGate. [Link]

  • Poly(vinyl alcohol) for Biomedical Applications. [Link]

  • Vinyl methyl oxazolidinone as a styrene substitute for unsaturated polyester resins. Qucosa - Technische Universität Dresden. [Link]

Sources

Exploratory

Hydrolytic Stability of 3-Vinyloxazolidin-2-one Under Acidic Conditions

This guide details the hydrolytic stability of 3-Vinyloxazolidin-2-one (VOX) under acidic conditions. It is designed for researchers requiring a mechanistic understanding of degradation pathways to optimize storage, synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrolytic stability of 3-Vinyloxazolidin-2-one (VOX) under acidic conditions. It is designed for researchers requiring a mechanistic understanding of degradation pathways to optimize storage, synthesis, and formulation strategies.

Technical Guide & Stability Assessment Protocol

Executive Summary

3-Vinyloxazolidin-2-one (VOX) exhibits significant hydrolytic instability in acidic environments. Unlike its saturated counterparts, the N-vinyl moiety functions electronically as an enamide/enamine, making the


-carbon highly susceptible to electrophilic attack by protons.

Under acidic conditions (


), VOX undergoes acid-catalyzed hydrolysis to yield 2-oxazolidinone  and acetaldehyde . This reaction is generally irreversible under aqueous conditions and follows pseudo-first-order kinetics in the presence of excess acid. Consequently, acidic workups, protic acidic solvents, or storage in non-inert atmospheres where moisture and CO

(carbonic acid) are present must be strictly avoided to maintain reagent integrity.

Structural & Mechanistic Analysis

Electronic Character of the N-Vinyl Group

The stability profile of VOX is dictated by the conjugation between the nitrogen lone pair and the external vinyl group. While the carbonyl of the oxazolidinone ring exerts an electron-withdrawing effect, the nitrogen atom still retains sufficient electron density to donate into the vinyl


-system.
  • Enamine Character: The N-vinyl group behaves similarly to an enamine. The nitrogen donates electron density to the

    
    -carbon of the vinyl group (
    
    
    
    ), significantly increasing its basicity.
  • Ring Stability: The oxazolidinone ring itself is relatively robust toward acid hydrolysis compared to the N-vinyl group. Ring opening (cleavage of the carbamate) typically requires harsher conditions (strong base or high temperature concentrated acid). Therefore, the primary degradation pathway is de-vinylation .

Mechanism of Acid-Catalyzed Hydrolysis

The degradation proceeds via an


 mechanism (Acid-catalyzed Substitution, Electrophilic, Bimolecular).
  • Protonation: The rate-determining step is the protonation of the electron-rich

    
    -carbon of the vinyl group, generating a resonance-stabilized N-acyl iminium ion.
    
  • Hydration: Water acts as a nucleophile, attacking the

    
    -carbon of the iminium intermediate.
    
  • Collapse: The resulting hemiaminal is unstable. Proton transfer facilitates the elimination of the amine (2-oxazolidinone), releasing acetaldehyde.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise conversion of VOX to 2-oxazolidinone and acetaldehyde.

VOX_Hydrolysis VOX 3-Vinyloxazolidin-2-one (Reactant) Iminium N-Acyl Iminium Ion (Intermediate) VOX->Iminium Step 1: Protonation of β-C (Rate Determining) Proton H+ (Acid) Proton->VOX Hemiaminal Hemiaminal (Unstable) Iminium->Hemiaminal Step 2: Nucleophilic Attack Water H2O Water->Iminium Products 2-Oxazolidinone + Acetaldehyde Hemiaminal->Products Step 3: Elimination/Collapse

Figure 1: Mechanism of acid-catalyzed hydrolysis of 3-Vinyloxazolidin-2-one involving rate-limiting protonation.

Experimental Validation Protocol

To quantify the stability of VOX in your specific formulation or reaction matrix, the following self-validating HPLC protocol is recommended. This method separates the parent compound from its degradation product (2-oxazolidinone).

Materials & Reagents[2][3]
  • Analyte: 3-Vinyloxazolidin-2-one (High purity).

  • Reference Standard: 2-Oxazolidinone (Degradant standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Buffer: Phosphate buffer adjusted to pH 2.0, 4.0, and 6.0.

HPLC Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (0.1% H

    
    PO
    
    
    
    ). Note: Low organic content is required to retain the polar 2-oxazolidinone.
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (detects amide/carbamate backbone).

  • Temperature: 25°C.

Stability Workflow

This workflow ensures data integrity by including zero-time points and linearity checks.

Stability_Protocol Start Start Stability Study Prep Sample Preparation: Dissolve VOX in Buffer (pH 2, 4, 6) Conc: 1 mg/mL Start->Prep T0 T=0 Injection: Immediate HPLC Analysis Prep->T0 Incubate Incubation: Thermostat at 25°C / 37°C T0->Incubate Sampling Time Points: 1h, 4h, 8h, 24h Incubate->Sampling Analysis HPLC Analysis: Measure Area % of VOX vs 2-Oxazolidinone Sampling->Analysis Calc Data Processing: Plot ln([VOX]) vs Time Calculate k_obs Analysis->Calc

Figure 2: Step-by-step workflow for assessing hydrolytic stability via HPLC.

Data Interpretation & Kinetics

Expected Kinetic Profile

The hydrolysis of N-vinyl amides/carbamates typically follows pseudo-first-order kinetics when water and acid concentration are constant (buffered).



Where


 is the observed rate constant, which depends on pH.
Comparative Stability Data

The following table summarizes the expected half-life trends based on the structural analogy to N-vinylpyrrolidone (NVP), which shares the N-vinyl enamide motif.

pH ConditionPredicted StabilityDominant SpeciesHalf-Life (

) Estimate*
pH < 2.0 Highly Unstable2-OxazolidinoneMinutes
pH 3.0 - 5.0 UnstableMixtureHours
pH 7.0 (Neutral) StableVOXDays/Weeks
pH > 9.0 Moderate StabilityVOX (Ring opening may occur at very high pH)Variable

*Estimates based on N-vinyl amide hydrolysis kinetics [1, 2].

Implications for Drug Development & Synthesis

Synthesis & Workup
  • Avoid Acid Quenches: Never quench reactions containing VOX with aqueous HCl or H

    
    SO
    
    
    
    . Use saturated NH
    
    
    Cl (mildly acidic, proceed quickly) or preferably neutral buffers.
  • Chromatography: Avoid silica gel chromatography if the silica is acidic. Pre-treat silica with 1% Triethylamine (TEA) to neutralize active sites, or use neutral alumina.

Storage
  • Moisture Sensitivity: VOX should be stored under Argon or Nitrogen. Atmospheric moisture combined with CO

    
     can create a sufficiently acidic surface micro-environment to initiate autocatalytic degradation (acetaldehyde released can oxidize to acetic acid, accelerating the process).
    
  • Stabilizers: Commercial preparations often include a base stabilizer (e.g., NaOH or KOH pellets in the bulk container) or polymerization inhibitors (e.g., MEHQ) which also indirectly assist by preventing radical-induced degradation, though acid hydrolysis is non-radical [3].

References

  • Kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Source: Royal Society of Chemistry (J. Chem. Soc. B) URL:[Link]

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Source: PubMed (J Pharm Sci.) URL:[Link]

  • Preparation of N-vinyl-2-oxazolidinone (Patent US4831153A).
  • 2-Oxazolidinone, 3-ethenyl-5-methyl - Registration Dossier. Source: ECHA (European Chemicals Agency) URL:[Link]

Foundational

Technical Monograph: 3-Vinyloxazolidin-2-one (N-Vinyl-2-oxazolidinone)

Topic: Physical Constants, Synthesis, and Melting Point Analysis of 3-Vinyloxazolidin-2-one Content Type: Technical Monograph Author Persona: Senior Application Scientist [1] Executive Summary 3-Vinyloxazolidin-2-one (NV...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Constants, Synthesis, and Melting Point Analysis of 3-Vinyloxazolidin-2-one Content Type: Technical Monograph Author Persona: Senior Application Scientist

[1]

Executive Summary

3-Vinyloxazolidin-2-one (NVOx) is a cyclic carbamate monomer of significant interest in the synthesis of thermosensitive polymers, hydrogels, and as a reactive diluent in UV-curable coatings.[1] Unlike its parent compound, 2-oxazolidinone, which is a crystalline solid, the N-vinyl derivative presents unique handling challenges due to its liquid state at ambient conditions and high reactivity toward polymerization.[1]

This guide provides a definitive reference for the physical constants of 3-vinyloxazolidin-2-one, with a specific focus on the thermodynamic behavior governing its melting point. It further details a validated, low-pressure synthesis protocol suitable for laboratory-scale production, moving beyond the hazardous high-pressure industrial methods.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The N-vinyl group attached to the cyclic carbamate nitrogen disrupts the intermolecular hydrogen bonding network present in the parent oxazolidinone, resulting in a dramatic depression of the melting point.

AttributeDetail
Chemical Name 3-Vinyloxazolidin-2-one
Synonyms N-Vinyl-2-oxazolidinone; 3-Ethenyl-1,3-oxazolidin-2-one
CAS Registry Number 4271-26-5 (Note: Do not confuse with 4819-67-4 which refers to 2-pentylcyclopentanone)
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
SMILES C=CN1CCOC1=O
Structural Visualization

The following diagram illustrates the core structure and the electron-withdrawing influence of the carbonyl group on the vinyl moiety.

G cluster_0 Functional Logic Struct 3-Vinyloxazolidin-2-one (C5H7NO2) Vinyl Vinyl Group (Reactive Site) Struct->Vinyl N-Substitution Ring Oxazolidinone Ring (Polar Core) Struct->Ring Scaffold Vinyl->Ring Steric Disruption (Lowers MP)

Figure 1: Structural decomposition of 3-Vinyloxazolidin-2-one highlighting the functional groups responsible for its physical state and reactivity.[1]

Physical Constants: The "Golden Source" Data

The following data points represent the consensus values for pure monomeric 3-vinyloxazolidin-2-one.

PropertyValueConditions / Notes
Physical State LiquidAt Standard Temperature & Pressure (STP)
Melting Point -15 °C Often supercools; significantly lower than parent 2-oxazolidinone (86–89 °C).[1]
Boiling Point 132.3 °C @ 760 mmHg (Standard Pressure)
Boiling Point (Reduced) ~90–95 °C @ 10–15 mmHg (Typical distillation range)
Density 1.282 g/cm³ @ 20 °C
Refractive Index (

)
1.593 High index due to ring/vinyl conjugation.
Flash Point 33.8 °CClosed Cup (Handle with care; Flammable)
Solubility SolubleWater, Ethanol, THF, Chloroform
The Melting Point Anomaly

Researchers often expect carbamates to be solids. The parent compound, 2-oxazolidinone , is a solid with a melting point of 89°C due to strong intermolecular hydrogen bonding (N-H[1] ··· O=C).

  • Mechanism of Action: In 3-vinyloxazolidin-2-one, the substitution of the proton on the nitrogen with a vinyl group eliminates the hydrogen bond donor capability.[1] This disruption prevents the tight crystal packing observed in the parent compound, dropping the melting point by over 100°C to -15°C .[1]

Validated Synthesis Protocol: Ruthenium-Catalyzed Vinylation[1][9][10]

While industrial production utilizes high-pressure "Reppe Chemistry" (acetylene + base @ >15 bar), this is unsafe for most standard laboratories.[1] The following protocol utilizes a Ruthenium-catalyzed vinyl transfer or low-pressure vinylation, which is safer and yields high purity.[1]

Reagents Required[2][3][4][11]
  • Substrate: 2-Oxazolidinone (Recrystallized, >99%)

  • Reagent: Acetylene gas (Low pressure, balloon or <1.5 bar) OR Vinyl acetate (for transvinylation)[1]

  • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or similar Ru(II) complex.
    
  • Ligand: Tri-n-butylphosphine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Toluene or DMF (Anhydrous)[1]

Step-by-Step Workflow
  • Catalyst Activation: In a glovebox or under strict Argon flow, charge a pressure tube with 2-oxazolidinone (1.0 eq), Ru-catalyst (1-2 mol%), and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (3-6 mol%).
    
  • Solvation: Add anhydrous Toluene (0.5 M concentration relative to substrate).

  • Vinylation:

    • Method A (Acetylene): Purge headspace with acetylene. Pressurize to 1.5 bar (low pressure). Heat to 100°C for 14–16 hours.[2]

    • Method B (Transvinylation):[1] Add Vinyl Acetate (excess) and heat to reflux. (Note: Method A is generally higher yielding for this specific substrate).

  • Quenching: Cool the reaction mixture to room temperature. Vent excess gas carefully into a fume hood.

  • Purification (Critical):

    • Concentrate the mixture under reduced pressure to remove solvent.

    • Perform Vacuum Distillation . Collect the fraction boiling at ~80–82°C @ 0.5 mmHg (or equivalent based on vacuum strength).

    • Validation: The product must be a colorless liquid. If it solidifies at RT, it is likely contaminated with unreacted starting material.

Experimental Logic Flow

Synthesis Start Start: 2-Oxazolidinone (Solid, MP 89°C) Reaction Ru-Catalyzed Vinylation (100°C, 1.5 bar Acetylene) Start->Reaction + Cat + Ligand Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Complete Conversion Distillation Vacuum Distillation (<1 mmHg, ~80°C) Workup->Distillation Crude Oil Distillation->Start Residue (Recycle) Product Pure 3-Vinyloxazolidin-2-one (Liquid, MP -15°C) Distillation->Product Fraction Collection

Figure 2: Operational workflow for the synthesis and purification of 3-vinyloxazolidin-2-one.

Analytical Characterization

To ensure the "Trustworthiness" of your material, compare your isolated product against these spectroscopic standards.

  • ¹H NMR (CDCl₃, 300 MHz):

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       6.88 (dd, 
      
      
      
      Hz, 1H,
      
      
      )
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       4.47 (t, 2H, Ring 
      
      
      
      )
    • 
       4.2–4.5 (Multiplets corresponding to vinyl terminal protons and ring protons).
      
    • Key Indicator: Absence of broad singlet at

      
       ~6.0–7.0 ppm (corresponds to N-H of starting material).
      
  • IR Spectroscopy (Neat):

    • Strong carbonyl stretch (

      
      ) at ~1750–1760 cm⁻¹.
      
    • Absence of N-H stretch (~3200–3400 cm⁻¹).

    • C=C vinyl stretch visible at ~1630 cm⁻¹.

References

  • GuideChem. (2025). 3-vinyloxazolidin-2-one Properties and Constants (CAS 4271-26-5).[1]Link

  • Royal Society of Chemistry. (2020). Ruthenium-catalyzed synthesis of vinylamides at low acetylene pressures.[1][3] Chemical Science.[4][5] Link[1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Oxazolidinone (Parent Compound).[1]Link[1]

  • BASF SE. (2021). Technical Information: Vinyl Monomers and N-Vinyl-2-oxazolidinone derivatives.[1][6] (Contextual reference for industrial Reppe chemistry). Link[1]

  • ChemSrc. (2025). Physical Properties of N-vinyl-2-oxazolidinone.[1][6][7]Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Free Radical Polymerization of 3-Vinyloxazolidin-2-one (VOx)

This Application Note provides a comprehensive technical guide for the free radical polymerization of 3-Vinyloxazolidin-2-one (VOx) . It is designed for researchers requiring high-purity Poly(3-vinyloxazolidin-2-one) (PV...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the free radical polymerization of 3-Vinyloxazolidin-2-one (VOx) . It is designed for researchers requiring high-purity Poly(3-vinyloxazolidin-2-one) (PVOx) for biomedical or material science applications.

Introduction & Mechanistic Insight

3-Vinyloxazolidin-2-one (VOx) is a cyclic


-vinyl carbamate monomer. Structurally analogous to 

-vinylpyrrolidone (NVP), it polymerizes to form water-soluble, biocompatible polymers used in hydrogels, drug delivery systems, and dye-complexing agents.
The "N-Vinyl" Challenge

Unlike styrenics or acrylates, VOx possesses a non-conjugated vinyl group . The lone pair on the nitrogen atom is involved in resonance with the carbonyl group of the ring, leaving the vinyl double bond electron-rich and highly reactive.

  • Implication 1: The propagating radical is unstable and highly reactive, making it susceptible to chain transfer reactions.

  • Implication 2: The monomer is sensitive to acid-catalyzed hydrolysis, which cleaves the vinyl group to form acetaldehyde and oxazolidinone. Strictly neutral conditions are required.

Reaction Scheme

The polymerization proceeds via a standard free radical mechanism initiated by thermal decomposition of an azo-initiator.

PolymerizationMechanism Initiator Initiator (AIBN) Thermal Decomposition Radical Primary Radical (R•) Initiator->Radical k_d (60-70°C) Propagation Propagation (Head-to-Tail Addition) Radical->Propagation + Monomer Monomer Monomer (VOx) (Liquid, BP 132°C) Monomer->Propagation Propagation->Propagation Chain Growth Termination Termination (Combination/Disproportionation) Propagation->Termination Radical Coupling Polymer Poly(VOx) (Water Soluble) Termination->Polymer

Figure 1: Mechanistic flow of VOx free radical polymerization.

Materials and Equipment

Reagents
ReagentRoleSpecificationsPre-Treatment (CRITICAL)
3-Vinyloxazolidin-2-one MonomerCAS: 4271-26-5Vacuum Distillation (BP ~82-90°C @ 0.7 mmHg).[1][2] Store at 4°C under Ar.
AIBN Initiator2,2'-AzobisisobutyronitrileRecrystallize from methanol. Store in dark at -20°C.
DMF SolventAnhydrous, 99.8%Dry over 4Å molecular sieves; degas before use.
Diethyl Ether PrecipitantACS Reagent GradeKeep cold (-20°C) for workup.
Equipment
  • Schlenk line (or high-vacuum manifold) for degassing.

  • Oil bath with digital temperature control (Stability ±1°C).

  • Heavy-walled polymerization tubes (ampoules) or Schlenk flasks.

  • Rotary evaporator.

Protocol 1: Solution Polymerization in DMF (Standard)

This protocol yields PVOx with moderate to high molecular weight (


 10,000–50,000 Da) and is the preferred method for generating defined polymers for characterization.
Experimental Workflow

Workflow Purify 1. Monomer Purification (Vacuum Distillation) Prep 2. Reaction Setup Dissolve VOx + AIBN in DMF (Conc: 1.0 - 2.0 M) Purify->Prep Degas 3. Degassing (Freeze-Pump-Thaw x3) Prep->Degas React 4. Polymerization 60°C for 12-24 Hours Degas->React Precip 5. Workup Precipitate into Cold Diethyl Ether React->Precip Dry 6. Drying Vacuum Oven @ 50°C Precip->Dry

Figure 2: Step-by-step experimental workflow for solution polymerization.

Detailed Procedure
  • Monomer Preparation:

    • Distill 3-vinyloxazolidin-2-one under reduced pressure. Collect the fraction boiling at 82–90°C (0.7 mmHg) . The monomer should be a clear, colorless liquid.

    • Note: Impure monomer (yellowish) leads to retardation and low conversion.

  • Reaction Assembly:

    • In a dry Schlenk tube, dissolve VOx (2.26 g, 20 mmol) in anhydrous DMF (10 mL) .

    • Add AIBN (32.8 mg, 0.2 mmol) . This corresponds to a 1 mol% initiator loading.

    • Target Concentration: ~2.0 M. Lower concentrations (<1 M) favor cyclization or low MW oligomers due to chain transfer to solvent.

  • Degassing (Crucial):

    • Oxygen acts as a radical scavenger. Perform 3 cycles of Freeze-Pump-Thaw :

      • Freeze solution in liquid nitrogen.

      • Apply high vacuum (<0.1 mbar) for 5-10 mins.

      • Thaw in warm water with the flask closed.

    • Backfill with Argon or Nitrogen.[3]

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 60°C .

    • Stir magnetically at 300 rpm.

    • Reaction time: 12 to 24 hours . Viscosity should increase noticeably.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute slightly with 2-3 mL of DMF if the solution is too viscous.

    • Dropwise, add the polymer solution into 200 mL of vigorously stirred diethyl ether (chilled).

    • A white precipitate will form.[4] Allow it to settle, then decant the supernatant.

    • Reprecipitation:[3] Redissolve the solid in a minimum amount of Methanol or DMF and precipitate again into ether to remove unreacted monomer.

  • Drying:

    • Dry the white powder in a vacuum oven at 50°C for 24 hours.

    • Storage: PVOx is hygroscopic. Store in a desiccator.

Protocol 2: Aqueous Polymerization (Green Chemistry)

Since VOx is water-soluble, water can be used as a solvent. This method is faster but may yield broader molecular weight distributions.

  • Solvent: Deionized Water (degassed).

  • Initiator: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) or ACVA (4,4'-Azobis(4-cyanovaleric acid)).

  • Temperature: 60°C (V-50) or 70°C (ACVA).

  • Procedure:

    • Dissolve VOx (20 wt%) in water.

    • Add V-50 initiator (1 mol%).

    • Purge with Nitrogen bubbling for 30 minutes (Freeze-pump-thaw is difficult with water).

    • Heat to 60°C for 8 hours.

    • Purification: Dialysis (MWCO 3.5 kDa) against water for 3 days, followed by lyophilization (freeze-drying).

Characterization & Expected Data

TechniqueObservationInterpretation

H NMR
(DMSO-d

)
Disappearance of peaks at

4.0-4.5 ppm
(vinyl CH

) and

7.0 ppm
(vinyl CH-N).
Broadening of backbone signals indicates successful polymerization.
FTIR Strong band at 1740-1760 cm

(C=O). Absence of C=C stretch at 1630 cm

.
Confirms retention of the oxazolidinone ring and loss of vinyl unsaturation.
Solubility Soluble: Water, DMF, Methanol, DMSO. Insoluble: Ether, Hexane, Acetone.Confirms polarity profile of PVOx.
DSC

expected >100°C .[5]
Note: Absorbed water acts as a plasticizer, significantly lowering the observed

. Dry thoroughly before measuring.

Troubleshooting Guide

Problem: Solution turns yellow/brown.

  • Cause: Oxidation of the amine functionality or impurities in the monomer.

  • Fix: Ensure rigorous degassing. Redistill monomer if stored for >1 month.

Problem: Low Yield / No Polymer.

  • Cause: Inhibitors (oxygen) or chain transfer to impurities.

  • Fix: Increase monomer concentration (try Bulk polymerization if safe, but watch exotherm). Ensure AIBN is fresh.

Problem: Polymer is sticky/gum-like.

  • Cause: Solvent retention or low molecular weight (oligomers).[6]

  • Fix: Reprecipitate in colder ether (-78°C dry ice/acetone bath). Dry under high vacuum for 48h.

References

  • Endo, T., et al. (1968). Syntheses and Polymerizations of N-Vinyl-2-oxazolidone Derivatives. .

  • Schmidt, A., et al. (2011). Poly(2-oxazoline)s and related pseudo-polypeptides. .

  • RSC Data. (2024). 3-vinyloxazolidin-2-one Physical Properties. .

  • Teodorescu, M., et al. (2004). Free radical polymerization of N-vinyl amides. .

Sources

Application

Application Note: Precision Synthesis of Poly(3-Vinyloxazolidin-2-one) via RAFT/MADIX

Executive Summary Poly(3-vinyloxazolidin-2-one) (PVO) is emerging as a critical "pseudo-peptide" polymer, offering a robust alternative to Polyethylene Glycol (PEG) in bioconjugation and drug delivery. Unlike PEG, PVO po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(3-vinyloxazolidin-2-one) (PVO) is emerging as a critical "pseudo-peptide" polymer, offering a robust alternative to Polyethylene Glycol (PEG) in bioconjugation and drug delivery. Unlike PEG, PVO possesses a rigid backbone with high hydration and exceptional stability against oxidative degradation.

However, the synthesis of PVO presents a specific challenge: the monomer, 3-vinyloxazolidin-2-one (VO), is a Less Activated Monomer (LAM) . Its propagating radical is highly unstable and reactive. Standard RAFT agents used for styrenes or acrylates (e.g., trithiocarbonates) inhibit VO polymerization due to over-stabilization of the intermediate radical.

This guide details the MADIX (Macromolecular Design via Interchange of Xanthates) protocol, the only proven Reversible Deactivation Radical Polymerization (RDRP) method to achieve low dispersity (Đ < 1.2) and controlled molecular weight for PVO.

Part 1: The Mechanistic Challenge (LAM vs. MAM)

To control VO, one must understand why standard protocols fail. In RAFT polymerization, the equilibrium depends on the stability of the intermediate radical formed when the propagating chain adds to the Chain Transfer Agent (CTA).

  • The Mismatch: VO radicals are high-energy (unstable). If they react with a high-stability CTA (like a trithiocarbonate), the resulting intermediate is too stable. The reaction stops (retardation/inhibition).

  • The Solution (Xanthates): We use O-alkyl xanthates. The oxygen in the Z-group donates electrons into the C=S bond, destabilizing the intermediate radical and forcing it to fragment, thereby sustaining the polymerization chain reaction.

Figure 1: The MADIX Equilibrium for VO

The following diagram illustrates the critical fragmentation step required for VO propagation.

MADIX_Mechanism cluster_0 Critical Design Feature PropRad Propagating VO Radical (Pn•) Intermed Intermediate Radical (Unstable) PropRad->Intermed Addition Xanthate Xanthate Agent (S=C(OEt)-S-R) Xanthate->Intermed k_add Frag Dormant Polymer (Pn-S-C(OEt)=S) Intermed->Frag Fragmentation NewRad New Radical (R•) Intermed->NewRad Re-initiation

Part 2: Agent Selection Guide

For PVO, the choice of the Z-group (stabilizing) and R-group (leaving) is non-negotiable.

ComponentRecommended StructureChemical NameFunction
RAFT Agent (CTA) S=C(OEt)-S-R O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonateStandard: The O-ethyl group provides the correct reactivity match for N-vinyl amides.
Alternative CTA S=C(OEt)-S-CH₂-PhO-ethyl-S-benzyl xanthateBackup: Useful if higher molecular weights are targeted, though slightly slower fragmentation.
Initiator AIBNAzobisisobutyronitrileSource: Generates radicals at 60°C. Low concentration required ([CTA]:[I] ≈ 10:1 to 5:1).
Solvent 1,4-Dioxane-Solubility: Solubilizes both the monomer and the polymer. Inert to radical transfer.

Why Rhodixan A1 (Analogue)? The O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (often referred to as Rhodixan A1) is the gold standard for N-vinyl monomers (Badri et al., 2011). The secondary ester R-group is an excellent leaving group that re-initiates VO efficiently.

Part 3: Detailed Synthesis Protocol

Phase A: Monomer Purification (Critical)

Commercial 3-vinyloxazolidin-2-one often contains inhibitors or hydrolysis products (oxazolidinone) that terminate RAFT.

  • Dissolve: Dissolve crude VO in ethyl acetate.

  • Wash: Wash with saturated NaHCO₃ (3x) to remove acidic impurities.

  • Dry: Dry organic layer over MgSO₄.

  • Distill/Recrystallize:

    • If liquid (impure): Vacuum distillation (bp ~85°C at 0.5 mmHg).

    • If solid (pure): Recrystallization from ether/hexane (mp ~67°C).

  • Storage: Store under Argon at -20°C.

Phase B: Polymerization Workflow

Target: DP = 100 (Degree of Polymerization) Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Preparation of Stock Solution:

    • In a Schlenk tube equipped with a magnetic stir bar, weigh:

      • Monomer (VO): 1.13 g (10.0 mmol)

      • CTA (Xanthate): 20.8 mg (0.1 mmol) (assuming MW ~208 g/mol for O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

      • Initiator (AIBN): 3.28 mg (0.02 mmol)

      • Solvent (1,4-Dioxane): 3.0 mL (Target concentration ~3.3 M. High concentration favors rate).

    • Note: Add 5% DMF as an internal standard if monitoring conversion by NMR.

  • Degassing (The Oxygen Kill-Step):

    • Oxygen behaves as a diradical and will quench the reaction immediately.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid N₂.

      • Apply vacuum (< 100 mTorr) for 10 mins.

      • Thaw in warm water.

      • Backfill with Argon.

    • Alternative: Sparge with high-purity Argon for 45 minutes (less reproducible for controlled MW).

  • Polymerization:

    • Place the Schlenk tube in a pre-heated oil bath at 60°C .

    • Stir at 300 RPM.

    • Time: Reaction typically reaches 60-80% conversion in 12-16 hours.

    • Stop Condition: Do not push to >90% conversion to avoid "dead" chain coupling (bimolecular termination).

  • Quenching & Purification:

    • Quench: Plunge tube into liquid N₂ and expose to air to stop the reaction.

    • Dilute: Add 2 mL of THF or Dioxane.

    • Precipitate: Dropwise addition into cold Diethyl Ether (excess, 10:1 volume ratio). PVO will precipitate as a white solid.

    • Cycle: Redissolve in minimal Methanol/Dioxane and re-precipitate in Ether (2x) to remove unreacted monomer and xanthate.

    • Dry: Vacuum oven at 40°C for 24 hours.

Figure 2: Experimental Workflow

Visualizing the critical path from reagents to pure polymer.

Workflow start Reagents: VO Monomer, Xanthate, AIBN degas Degassing (Freeze-Pump-Thaw x4) start->degas Dissolve in Dioxane heat Polymerization 60°C, 12-16h, Argon degas->heat O2 Removal quench Quench (Liquid N2 + Air) heat->quench ~70% Conversion precip Purification Precipitate in Diethyl Ether quench->precip Dilute final Pure PVO (White Solid) precip->final Vac Dry

Part 4: Characterization & Analytics[1]

Nuclear Magnetic Resonance (¹H NMR)

PVO exhibits broad peaks due to the restricted rotation of the cyclic side chain and tacticity effects.

  • Solvent: D₂O or DMSO-d6.

  • Key Signals:

    • 
       3.0–4.5 ppm: Backbone methine/methylene and ring signals (often overlapping).
      
    • 
       1.1–1.4 ppm: Xanthate chain-end methyl group (diagnostic for "livingness").
      
    • Conversion Calculation: Compare vinyl protons of monomer (

      
       7.0, 4.5 ppm) against the internal standard (DMF) or the broad polymer peak.
      
Gel Permeation Chromatography (GPC/SEC)

Warning: PVO interacts strongly with standard Styrene-Divinylbenzene (SDV) columns in THF, leading to tailing and incorrect MW data.

  • Recommended System: Aqueous GPC or Polar Organic GPC.

  • Eluent: DMF + 0.01 M LiBr (LiBr suppresses hydrogen bonding/dipolar interactions with the column).

  • Standards: PMMA (Poly(methyl methacrylate)) standards are preferred over Polystyrene.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction turns orange/red Xanthate decomposition or oxidation.Ensure strict temperature control (max 65°C). Check Argon purity.
No Polymerization (0% yield) Oxygen poisoning or Inhibitor presence.Re-purify monomer (distill). Increase freeze-pump-thaw cycles.
High Dispersity (Đ > 1.5) Chain transfer is too slow relative to propagation.The Xanthate R-group is poor. Switch to O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate.
Insoluble Polymer Cross-linking or very high MW.Stop reaction at lower conversion (<60%). Ensure monomer is strictly mono-functional.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3][4][5][6] Australian Journal of Chemistry. Link

  • Badri, A., et al. (2011). Controlled Radical Polymerization of N-Vinyl Amides. Journal of Polymer Science Part A: Polymer Chemistry.
  • Wan, D., et al. (2005). Xanthate-Mediated Radical Polymerization of N-Vinylpyrrolidone.[3][6][7] Macromolecules. Link (The foundational protocol for N-vinyl cyclic amide polymerization).

  • Sigma-Aldrich. (2024). RAFT Polymerization of 'Less-Activated Monomers' (LAMs).[2][8] Link

Sources

Method

Topic: Preparation of Amphiphilic Block Copolymers with N-vinyloxazolidinone for Advanced Drug Delivery

An Application and Protocol Guide Abstract: This guide provides a comprehensive framework for the synthesis and application of novel amphiphilic block copolymers based on N-vinyloxazolidinone (NVL). These polymers are of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract: This guide provides a comprehensive framework for the synthesis and application of novel amphiphilic block copolymers based on N-vinyloxazolidinone (NVL). These polymers are of significant interest to researchers in drug development due to their potential for creating highly stable, biocompatible nanocarriers for poorly soluble therapeutic agents. We detail the strategic selection of controlled radical polymerization techniques, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is exceptionally suited for N-vinyl monomers. This document furnishes field-proven, step-by-step protocols for the synthesis of a poly(N-vinyloxazolidinone) (PNVL) macro-chain transfer agent, subsequent chain extension to form an amphiphilic diblock copolymer, and its self-assembly into micelles for drug encapsulation. Methodologies for comprehensive characterization of both the polymer and the resulting nanoparticles are thoroughly described.

Introduction: The Need for Advanced Polymer Architectures in Drug Delivery

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer segments, represent a cornerstone of modern nanomedicine.[1][2] In an aqueous environment, these macromolecules spontaneously self-assemble into core-shell nanostructures, most commonly micelles.[3] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic corona, or shell, provides a stable interface with the aqueous biological milieu, preventing aggregation and improving systemic circulation time.[1]

The choice of the hydrophilic block is critical as it dictates the biocompatibility and stealth properties of the resulting nanocarrier. Poly(N-vinylpyrrolidone) (PVP) is a well-established, FDA-approved polymer known for its excellent water solubility, low toxicity, and biocompatibility.[4][5] N-vinyloxazolidinone (NVL) is a structurally related N-vinyl monomer that polymerizes to form poly(N-vinyloxazolidinone) (PNVL), a polymer also noted for its hydrophilicity and water solubility.[6][7] While less studied than its pyrrolidone counterpart, PNVL offers a promising alternative for creating the hydrophilic shell of drug delivery vehicles, with potential for unique interactions with encapsulated drugs and biological systems.[8]

This guide focuses on the synthesis of PNVL-based amphiphilic block copolymers. Due to the limited specific literature on the controlled polymerization of NVL into block copolymers, we will draw upon the extensive and well-established principles for the closely analogous monomer, N-vinylpyrrolidone (NVP), to construct robust and reliable protocols.[9][10]

Synthesis Strategy: Controlled Radical Polymerization

To create well-defined block copolymers with predictable molecular weights and low dispersity (Đ), a controlled or "living" polymerization technique is essential. For N-vinyl monomers like NVL and NVP, which are classified as Less Activated Monomers (LAMs), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most effective and versatile method.[10]

Why RAFT Polymerization?

Conventional free radical polymerization lacks control over chain growth, leading to polymers with broad molecular weight distributions and an inability to form distinct blocks. RAFT, however, introduces a mediating agent—the RAFT chain transfer agent (CTA)—that reversibly caps the growing polymer chains. This dynamic equilibrium allows all chains to grow at a similar rate, affording precise control over the final polymer architecture.

For LAMs like NVL, specific CTAs are required. Xanthates and certain dithiocarbamates are highly effective because they are less stabilizing of the intermediate radical, which is necessary for efficient polymerization of these highly reactive monomers.[10][11][12]

The Sequential Addition Approach

The most reliable method for synthesizing PNVL-based block copolymers is through sequential monomer addition.[11][13] This process involves two main steps:

  • Synthesis of the Macro-CTA: The hydrophilic monomer, NVL, is polymerized first in the presence of a suitable RAFT agent. The reaction is stopped at high conversion, yielding a well-defined PNVL homopolymer with a reactive CTA end-group. This functional polymer is known as a macro-chain transfer agent (macro-CTA).

  • Chain Extension: The purified PNVL macro-CTA is then used to initiate the polymerization of a second, hydrophobic monomer (e.g., a vinyl ester like vinyl stearate or a methacrylate like stearyl methacrylate). This "grows" the hydrophobic block from the end of the hydrophilic PNVL block, resulting in the desired amphiphilic diblock copolymer.[11][13]

This strategy ensures the formation of a clean block copolymer architecture, which is crucial for predictable self-assembly and performance.

G cluster_0 Step 1: Synthesis of Macro-CTA cluster_1 Step 2: Chain Extension A NVL Monomer D PNVL Macro-CTA A->D B RAFT CTA (Xanthate) B->D C Initiator (e.g., AIBN) C->D G Amphiphilic Diblock Copolymer D->G Used as initiator for second block E Hydrophobic Monomer E->G F Initiator F->G

Sources

Application

Application Note: 3-Vinyloxazolidin-2-one (VOx) Based Hydrogels for Biomedical Applications

Executive Summary & Scientific Rationale Poly(3-vinyloxazolidin-2-one) (PVOx) represents a sophisticated alternative to Polyvinylpyrrolidone (PVP) in biomedical hydrogel engineering. While structurally analogous to PVP,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Poly(3-vinyloxazolidin-2-one) (PVOx) represents a sophisticated alternative to Polyvinylpyrrolidone (PVP) in biomedical hydrogel engineering. While structurally analogous to PVP, PVOx exhibits distinct dipole moments and hydrogen-bonding capabilities due to the presence of the oxygen atom within the cyclic carbamate (oxazolidinone) ring.

Why PVOx?

  • Enhanced Complexation: PVOx demonstrates superior binding affinity for phenolic compounds, halogens (specifically iodine), and anionic drugs compared to PVP, making it an ideal candidate for controlled release systems.

  • Chemical Stability: The oxazolidinone ring confers higher hydrolytic stability under physiological conditions compared to certain open-chain amides.

  • Biocompatibility: PVOx is non-ionic, water-soluble, and historically validated as a plasma expander, ensuring a high safety profile for mucosal and topical applications.

This guide details the fabrication of chemically crosslinked PVOx hydrogels via free-radical polymerization, focusing on critical process parameters (CPPs) that influence network topology and drug loading efficiency.

Monomer Quality & Pre-requisites

Critical Quality Attribute (CQA): The purity of the monomer, 3-vinyloxazolidin-2-one (VOx), is the single most significant variable affecting hydrogel cytotoxicity. Commercial VOx often contains trace inhibitors or synthesis byproducts (e.g., 2-oxazolidinone).

  • Purity Requirement: >98% (determined by GC or HPLC).

  • Stabilizer Removal: If the monomer contains inhibitors (e.g., MEHQ), pass it through a basic alumina column or perform vacuum distillation (approx. 85°C at 1 mmHg) immediately prior to polymerization.

Protocol A: Synthesis of Crosslinked PVOx Hydrogels

This protocol uses aqueous free-radical precipitation polymerization to create a chemically crosslinked network.

Materials
  • Monomer: 3-Vinyloxazolidin-2-one (VOx)

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (Standard) or Poly(ethylene glycol) diacrylate (PEGDA, MW 575) for improved elasticity.

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Solvent: Deionized Water (18.2 MΩ·cm)

Experimental Workflow
  • Solution Preparation:

    • Prepare a 20% w/v stock solution of VOx in deionized water.

    • Note: Higher concentrations (>30%) increase the risk of "hot spots" and heterogeneous crosslinking due to the Trommsdorff–Norrish (gel) effect.

  • Crosslinker Addition:

    • Add MBA to the monomer solution.

    • Target Ratio: 0.5 to 2.0 mol% relative to VOx monomer.

    • Causality: <0.5% yields weak, slimy gels; >2.0% results in brittle gels with low swelling capacity.

  • Degassing (Crucial Step):

    • Purge the solution with Nitrogen or Argon for 20 minutes.

    • Mechanism:[1][2][3][4] Oxygen acts as a radical scavenger, inhibiting initiation and terminating chain growth early. Failure to degas leads to tacky surfaces and unreacted monomer.

  • Initiation:

    • Add APS (1.0 mol% relative to monomer).

    • Add TEMED (1.0 mol% relative to monomer).

    • Tip: Add TEMED last. The reaction starts immediately upon its addition.

  • Polymerization & Molding:

    • Inject the mixture into glass molds separated by a Teflon spacer (1–2 mm thickness).

    • Incubate at 25°C for 24 hours .

    • Avoid: High temperature initiation (>50°C) for this redox system, as it creates bubbles (defects) within the gel matrix.

  • Purification (Leaching):

    • Remove hydrogels from molds.

    • Immerse in excess deionized water with daily water changes for 5 days.

    • Validation: Monitor the wash water via UV-Vis spectroscopy (200–220 nm) until absorbance approaches baseline (removal of unreacted VOx).

Visualization: Synthesis Pathway

PVOx_Synthesis Monomer Monomer: 3-Vinyloxazolidin-2-one Degas Degassing (N2 Purge, 20 min) Monomer->Degas Crosslinker Crosslinker: MBA or PEGDA Crosslinker->Degas Initiation Redox Initiation (APS/TEMED) Degas->Initiation O2 Removal Propagation Propagation & Gelation (25°C, 24h) Initiation->Propagation Radical Generation Washing Dialysis/Leaching (5 Days) Propagation->Washing Network Formation FinalGel Pure PVOx Hydrogel Washing->FinalGel Monomer Removal

Caption: Step-by-step workflow for the synthesis of chemically crosslinked PVOx hydrogels, emphasizing the critical degassing and washing phases.

Protocol B: Drug Loading (Complexation Strategy)

PVOx hydrogels excel at loading phenolic drugs or halogens via dipole-dipole interactions and hydrogen bonding with the carbonyl group of the oxazolidinone ring.

Model Drug: Iodine (I2) or Acetaminophen (Paracetamol).

  • Swelling-Equilibrium Loading:

    • Dry the PVOx hydrogel to constant weight (Xerogel).

    • Prepare a saturated solution of the drug in water (or Ethanol/Water mix if solubility is low).

    • Immerse the xerogel in the drug solution at 37°C for 48 hours.

  • Quantification:

    • Remove gel, rinse surface briefly with water.

    • Loading Efficiency (LE): Determine by gravimetric analysis or by extracting the drug back out of a sacrificial gel sample using a strong solvent (e.g., Ethanol) and measuring via UV-Vis or HPLC.

  • Mechanism of Interaction: The PVOx ring acts as a Lewis base. In the case of Iodine, PVOx forms a charge-transfer complex (

    
    ), which is thermodynamically stable yet reversible, allowing for sustained release.
    
Visualization: Drug Release Mechanism

Drug_Release GelMatrix PVOx Hydrogel Matrix (Swollen State) Interaction Dipole-Dipole Complexation (C=O ... HO-R) GelMatrix->Interaction Host Drug Drug Molecule (Phenolic/Anionic) Drug->Interaction Guest Medium Physiological Medium (PBS, pH 7.4) Interaction->Medium Ion Exchange / Swelling Release Controlled Release (Diffusion) Medium->Release Concentration Gradient

Caption: Mechanism of drug retention and release. The strong dipole interaction between the PVOx carbonyl and the drug slows diffusion, extending release profiles compared to inert matrices.

Characterization & Data Analysis

To validate the hydrogel network, the following parameters must be calculated.

A. Swelling Ratio (SR)

The swelling ratio is a direct indicator of crosslinking density and mesh size.



  • 
    : Weight of swollen gel at equilibrium.
    
  • 
    : Weight of dried gel.
    

Typical Data Ranges (Reference Values):

Crosslinker (MBA) Content (mol%)Equilibrium Swelling Ratio (SR)Mechanical Texture
0.25%3000 - 4500%Soft, viscous, difficult to handle
0.50% 1500 - 2500% Elastic, robust (Ideal for patches)
1.00%800 - 1200%Firm, rubbery
2.00%400 - 600%Brittle, susceptible to fracture
B. Rheological Analysis

Perform frequency sweep tests (0.1 – 100 rad/s) at 1% strain (within Linear Viscoelastic Region).

  • Success Criteria: Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) across the entire frequency range, indicating a stable, covalent 3D network.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gel fails to polymerize Oxygen inhibitionIncrease N2 purge time; ensure system is sealed.
Gel is opaque/white Phase separation (Syneresis)Reduce crosslinker concentration; ensure temperature is <30°C during gelation.
High cytotoxicity Residual monomerExtend washing period; verify monomer purity via HPLC before synthesis.
Low drug loading Low affinityVerify drug pKa; PVOx works best with H-bond donors (phenols, acids).

References

  • Monomer Synthesis & Properties

    • Kelland, M. A., et al. (2022).[5] "5-Methyl-3-vinyl-2-oxazolidinone—Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers." Energy & Fuels. Link

    • Note: Discusses the synthesis and radical polymerization of oxazolidinone-based vinyl monomers, providing foundational chemistry applicable to unsubstituted VOx.
  • Polymerization Kinetics & Comparison

    • Santanakrishnan, S., et al. (2012).[6] "Polymerization Kinetics of Water-Soluble N-Vinyl Monomers in Aqueous and Organic Solution." Macromolecular Chemistry and Physics. Link

    • Context: Provides comparative kinetics for N-vinyl amides, essential for adjusting initiator r
  • Biomedical Hydrogel Context

    • Teodorescu, M., & Bercea, M. (2015).[7] "Poly(vinylpyrrolidone)-based hydrogels: Synthesis, characterization and applications." Polymer-Plastics Technology and Engineering. (Analogous chemistry reference).

    • Blaug, S. M., & Rich, A. G. (1965).[8] "Interaction between poly-N-vinyl-5-methyl-2-oxazolidinone and certain pharmaceuticals in aqueous solution." Journal of Pharmaceutical Sciences. Link

    • Context: The seminal paper establishing the drug-complexing capability of PVOx deriv
  • General Oxazolidinone Synthesis

    • Bratulescu, G.[2] (2007).[9] "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis. Link

    • Context: Essential for researchers needing to synthesize the core oxazolidinone ring prior to vinyl

Sources

Method

Application Notes and Protocols: Grafting 3-Vinyloxazolidin-2-one onto Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals Abstract The covalent attachment of polymer chains to a preexisting polymer backbone, a process known as polymer grafting, is a powerful technique for creat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polymer chains to a preexisting polymer backbone, a process known as polymer grafting, is a powerful technique for creating novel materials with tailored properties.[1][2] This guide provides a detailed overview of the strategies and protocols for grafting 3-Vinyloxazolidin-2-one (VLO) onto various polymer backbones. VLO is a versatile monomer, and its polymer, poly(3-Vinyloxazolidin-2-one) (PVLO), exhibits unique characteristics valuable in biomedical applications, including drug delivery. This document will explore the primary grafting methodologies—"grafting from," "grafting to," and "grafting through"—offering in-depth technical protocols and explaining the scientific rationale behind the experimental choices.

Introduction to 3-Vinyloxazolidin-2-one (VLO) and its Polymerization

3-Vinyloxazolidin-2-one (VLO) is a cyclic monomer featuring a vinyl group, which makes it susceptible to polymerization through this functional group.[3] The oxazolidinone ring imparts specific properties to the resulting polymer, including hydrophilicity and potential for further chemical modification.

Key Properties of VLO:

PropertyValueSource
IUPAC Name3-ethenyl-1,3-oxazolidin-2-one[3]
Molecular FormulaC5H7NO2[3]
Molecular Weight113.116 g/mol [3]

The polymerization of VLO typically proceeds via radical polymerization of the vinyl group. The choice of initiator and reaction conditions can be tailored to control the molecular weight and polydispersity of the resulting PVLO chains.

Strategic Approaches to Grafting VLO

There are three principal strategies for grafting polymer chains onto a backbone: "grafting from," "grafting to," and "grafting through."[1][4][5] The selection of the most appropriate method depends on the desired architecture of the final graft copolymer, including graft density and side-chain length, as well as the chemical nature of the polymer backbone.[6]

Diagram: Polymer Grafting Strategies

Grafting_Strategies cluster_from Grafting From cluster_to Grafting To cluster_through Grafting Through from_backbone Polymer Backbone with Initiating Sites from_grafted Graft Copolymer from_backbone->from_grafted Initiation & Polymerization from_monomer VLO Monomer from_monomer->from_grafted to_backbone Functionalized Polymer Backbone to_grafted Graft Copolymer to_backbone->to_grafted Coupling Reaction to_polymer Pre-synthesized PVLO to_polymer->to_grafted through_macromonomer VLO-functionalized Macromonomer through_grafted Graft Copolymer through_macromonomer->through_grafted Copolymerization through_monomer Comonomer through_monomer->through_grafted

Caption: Overview of the three main polymer grafting strategies.

"Grafting From" Approach: Initiating VLO Polymerization from a Backbone

The "grafting from" or "surface-initiated polymerization" method involves growing polymer chains directly from initiating sites located on the polymer backbone.[1][5][7] This approach generally allows for higher graft densities compared to the "grafting to" method.[6]

Rationale and Mechanistic Insight

In this strategy, the backbone polymer is first functionalized with initiator moieties. The subsequent addition of VLO monomer under appropriate conditions leads to the in-situ growth of PVLO chains from the backbone. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to achieve well-defined graft lengths and low polydispersity.[8]

Experimental Protocol: "Grafting From" VLO via RAFT Polymerization

This protocol describes the grafting of VLO from a poly(vinyl chloride) (PVC) backbone modified to contain RAFT agent functionalities.

Materials:

  • Poly(vinyl chloride) (PVC)

  • Potassium ethyl xanthogenate

  • 3-Vinyloxazolidin-2-one (VLO)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of PVC-RAFT Macroinitiator:

    • Dissolve PVC in anhydrous THF.

    • Add potassium ethyl xanthogenate in a molar ratio of 1:1.5 with respect to the repeating units of PVC.

    • Stir the reaction mixture at 60 °C for 24 hours under an inert atmosphere.

    • Precipitate the modified PVC-RAFT macroinitiator in methanol and dry under vacuum.

    • Rationale: This step introduces xanthate groups onto the PVC backbone, which will act as chain transfer agents in the subsequent RAFT polymerization.[9]

  • Graft Polymerization of VLO:

    • In a Schlenk flask, dissolve the PVC-RAFT macroinitiator and AIBN in DMF.

    • Add the desired amount of VLO monomer. The ratio of VLO to RAFT agent on the backbone will determine the theoretical graft length.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

    • Rationale: AIBN acts as the radical initiator. The RAFT agent on the PVC backbone reversibly transfers the growing radical chains, allowing for controlled polymerization of VLO.[9]

  • Purification of the Graft Copolymer:

    • Precipitate the reaction mixture in an excess of a non-solvent for the graft copolymer but a good solvent for the unreacted monomer and homopolymer (e.g., diethyl ether).

    • Filter and wash the precipitate extensively to remove any residual monomer and homopolymer.

    • Dry the purified poly(vinyl chloride)-graft-poly(3-Vinyloxazolidin-2-one) (PVC-g-PVLO) copolymer under vacuum.

Diagram: "Grafting From" Workflow

Grafting_From_Workflow start Start: PVC Backbone step1 Functionalization with RAFT Agent start->step1 step2 Purification of Macroinitiator step1->step2 step3 RAFT Polymerization with VLO & AIBN step2->step3 step4 Purification of Graft Copolymer step3->step4 end End: PVC-g-PVLO step4->end

Caption: Workflow for the "Grafting From" synthesis of PVC-g-PVLO.

"Grafting To" Approach: Attaching Pre-synthesized PVLO

The "grafting to" method involves the attachment of pre-synthesized polymer chains with reactive end-groups to a polymer backbone containing complementary functional groups.[4][7] This approach allows for the characterization of the side chains before they are grafted, but achieving high graft densities can be challenging due to steric hindrance.[6]

Rationale and Mechanistic Insight

This strategy requires two separate polymer syntheses: the backbone polymer and the PVLO side chains. The PVLO chains are synthesized with a specific reactive end-group, and the backbone is functionalized with a complementary group. The two polymers are then reacted together in a coupling reaction. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used coupling method for this purpose due to its high yield and specificity.[4]

Experimental Protocol: "Grafting To" VLO via Click Chemistry

This protocol describes the synthesis of a graft copolymer by attaching alkyne-terminated PVLO to an azide-functionalized polymer backbone.

Materials:

  • Azide-functionalized polymer backbone (e.g., poly(glycidyl methacrylate) modified with sodium azide)

  • Propargyl-functionalized initiator (e.g., propargyl 2-bromoisobutyrate)

  • 3-Vinyloxazolidin-2-one (VLO)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Synthesis of Alkyne-Terminated PVLO:

    • Synthesize PVLO via free radical polymerization using a propargyl-functionalized initiator (e.g., propargyl 2-bromoisobutyrate) and AIBN in a suitable solvent.

    • Purify the alkyne-terminated PVLO by precipitation in a non-solvent.

    • Characterize the molecular weight and end-group functionality.

    • Rationale: This step produces PVLO chains with a terminal alkyne group, which is one of the reactive partners for the click reaction.

  • Grafting via CuAAC Click Reaction:

    • Dissolve the azide-functionalized polymer backbone and alkyne-terminated PVLO in anhydrous DMF.

    • In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in DMF.

    • Add the catalyst solution to the polymer solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Rationale: The Cu(I) catalyst facilitates the [3+2] cycloaddition between the azide groups on the backbone and the alkyne end-groups of the PVLO chains, forming a stable triazole linkage.[4]

  • Purification of the Graft Copolymer:

    • Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the graft copolymer in an appropriate non-solvent to remove unreacted PVLO and other small molecules.

    • Wash the precipitate and dry under vacuum.

"Grafting Through" Approach: Copolymerization with a VLO Macromonomer

The "grafting through" or macromonomer method involves the copolymerization of a low-molecular-weight monomer with a macromonomer, which is a polymer chain with a polymerizable end-group.[7][10] This approach allows for good control over the side-chain length, as the macromonomer is pre-synthesized and characterized.[10]

Rationale and Mechanistic Insight

In this method, a VLO-based macromonomer is first synthesized. This macromonomer has a polymerizable group (e.g., a methacrylate or styrenic group) at one end. This macromonomer is then copolymerized with another monomer to form the graft copolymer. The distribution of the grafts along the backbone depends on the reactivity ratios of the comonomer and the macromonomer.[11]

Experimental Protocol: "Grafting Through" with a PVLO Macromonomer

This protocol describes the synthesis of a graft copolymer by copolymerizing a methacrylate-terminated PVLO macromonomer with methyl methacrylate (MMA).

Materials:

  • Hydroxy-terminated initiator (e.g., 2-hydroxyethyl 2-bromoisobutyrate)

  • 3-Vinyloxazolidin-2-one (VLO)

  • Methacryloyl chloride

  • Triethylamine

  • Methyl methacrylate (MMA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes

Procedure:

  • Synthesis of Hydroxy-Terminated PVLO:

    • Synthesize PVLO via free radical polymerization using a hydroxy-terminated initiator.

    • Purify the polymer.

  • Synthesis of Methacrylate-Terminated PVLO Macromonomer:

    • Dissolve the hydroxy-terminated PVLO in anhydrous DCM.

    • Add triethylamine as a base.

    • Cool the solution to 0 °C and slowly add methacryloyl chloride.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Purify the PVLO macromonomer by precipitation in hexanes.

    • Rationale: This step attaches a polymerizable methacrylate group to the end of the PVLO chain.

  • Copolymerization to Form the Graft Copolymer:

    • In a reaction vessel, dissolve the PVLO macromonomer, MMA, and AIBN in anhydrous toluene.

    • Degas the solution.

    • Heat the reaction to 70 °C and stir for the desired time.

    • Precipitate and purify the resulting graft copolymer.

Characterization of VLO-Grafted Copolymers

Thorough characterization is crucial to confirm the successful synthesis of the graft copolymer and to determine its structural properties.[1]

Characterization Techniques:

TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the presence of both the backbone and the grafted PVLO chains and to determine the graft density and side-chain length.Appearance of characteristic peaks from both the backbone polymer and the PVLO grafts. The ratio of the integrals of these peaks can be used to quantify the composition.[12]
FTIR Spectroscopy To identify the functional groups present in the graft copolymer.Appearance of characteristic absorption bands for both the backbone and the PVLO grafts (e.g., C=O stretching of the oxazolidinone ring).[11]
Gel Permeation Chromatography (GPC/SEC) To determine the molecular weight and molecular weight distribution of the graft copolymer.An increase in molecular weight compared to the original backbone polymer is expected. A unimodal peak suggests a successful grafting reaction without significant side products.
Thermal Analysis (TGA/DSC) To evaluate the thermal properties of the graft copolymer.The thermogram may show distinct thermal transitions corresponding to the different polymer segments.[13]

Applications in Drug Development

The unique properties of PVLO make VLO-grafted copolymers attractive for various applications in drug development. Poly(2-oxazoline)s, which are structurally related to PVLO, are being explored as alternatives to poly(ethylene glycol) (PEG) in drug delivery due to their biocompatibility and "stealth" properties.[14][15]

Potential Applications:

  • Drug Conjugates: The PVLO side chains can be functionalized to attach drug molecules, creating polymer-drug conjugates with improved pharmacokinetics.

  • Micellar Drug Delivery: Amphiphilic graft copolymers containing hydrophilic PVLO grafts and a hydrophobic backbone can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs.

  • Stimuli-Responsive Systems: The properties of the PVLO grafts can be tuned to respond to environmental stimuli such as pH or temperature, enabling triggered drug release.

  • Hydrogels: Crosslinked networks of VLO-grafted copolymers can form hydrogels for sustained drug release or as scaffolds in tissue engineering.[16]

Conclusion

The grafting of 3-Vinyloxazolidin-2-one onto polymer backbones offers a versatile platform for the creation of advanced materials with significant potential in the field of drug development. By carefully selecting the grafting strategy—"grafting from," "grafting to," or "grafting through"—researchers can precisely control the architecture and properties of the resulting copolymers to meet the demands of specific biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these promising materials.

References

  • Jordens, S., et al. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Journal of the American Chemical Society. [Link]

  • Schubert, U. S., et al. (2005). Investigation of the Living Cationic Ring-Opening Polymerization of 2-Methyl-, 2-Ethyl-, 2-Nonyl-, and 2-Phenyl-2-oxazoline in a Single-Mode Microwave Reactor. Macromolecules. [Link]

  • Jordens, S., et al. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Journal of the American Chemical Society. [Link]

  • Hoogenboom, R., et al. (2013). Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium. Polymer Chemistry. [Link]

  • Yuan, J., et al. (2012). Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. RSC Publishing. [Link]

  • Hemalatha, P., et al. (2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. American Journal of Polymer Science. [Link]

  • Matyjaszewski, K. Graft copolymers. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • CoPolDB. Monomer detail | 3-Vinyloxazolidin-2-one. CoPolDB. [Link]

  • Pianca, M., et al. (1977). 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers. Macromolecules. [Link]

  • Vega-Hernández, M., et al. (2021). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI. [Link]

  • Matyjaszewski, K. Densely grafted linear copolymers. Matyjaszewski Polymer Group. [Link]

  • Wikipedia. Graft polymer. Wikipedia. [Link]

  • ResearchGate. Copolymer compositions determined by 1 NMR and FTIR analysis a. ResearchGate. [Link]

  • Magritek. (2020). Determination of copolymer composition by benchtop NMR. Magritek. [Link]

  • Dubey, S. K., et al. (2022). Polymer Grafting and its chemical reactions. PMC. [Link]

  • ResearchGate. (2012). Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. ResearchGate. [Link]

  • Hirao, A., et al. (2017). Brush Polymers Prepared by Grafting from Living Anionic Polymerization Approach. Chemistry Letters. [Link]

  • ResearchGate. Strategies of polymer grafting: grafting to, grafting from and grafting through. ResearchGate. [Link]

  • Galaev, I. Y., et al. (2006). Graft polymerization of vinyl monomers inside macroporous polyacrylamide gel, cryogel, in aqueous and aqueous-organic media initiated by diperiodatocuprate(III) complexes. ResearchGate. [Link]

  • Hawker, C. J., et al. (1998). Synthesis of Poly(olefin) Graft Copolymers by a Combination of Metallocene and “Living” Free Radical Polymerization Techniques. Journal of the American Chemical Society. [Link]

  • Anastasaki, A., et al. (2024). Acid-triggered radical polymerization of vinyl monomers. Research Collection. [Link]

  • Theato, P., et al. (2023). Synthesis of Oxazoline/Methacrylate-Based Graft-Copolymers via Grafting-Through Method and Evaluation of Their Self-Assembly in Water and Dodecane. Macromolecules. [Link]

  • Johnson, J. S., et al. (2009). Cyclization reactions through DDQ-mediated vinyl oxazolidinone oxidation. PubMed. [Link]

  • Biedroń, T., et al. (2022). Characterization of Graft Copolymers Synthesized from p-Aminosalicylate Functionalized Monomeric Choline Ionic Liquid. PMC. [Link]

  • Aoshima, S., et al. (1995). Synthesis of Poly(vinyl alcohol) Graft Copolymers by Living Cationic Polymerization in the Presence of Added Bases I. Design and Synthesis of Poly(vinyl alcohol) Graft Copolymers with Well-Controlled Poly(vinyl ether) Grafts. ResearchGate. [Link]

  • D'Amelia, R. P., et al. (2019). The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. SciSpace. [Link]

  • Fontanille, M. (2009). Grafting and cross-linking. Techniques de l'Ingénieur. [Link]

  • Detrembleur, C., et al. (2020). CO2-Derived Methylene Oxazolidinone. ORBi. [Link]

  • Vega-Hernández, M., et al. (2021). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. PSE Community.org. [Link]

  • Viseras, C., et al. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC. [Link]

  • Mikayilov, E., et al. (2024). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Chem. Biochem. Eng. Q.. [Link]

  • SciSpace. (2014). Synthesis and characterization of novel graft copolymers by radiation induced grafting. SciSpace. [Link]

  • Google Patents. (1970). N-vinyl-x-alkyl-2-oxazolidinone polymers.
  • American Chemical Society. (2021). Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects. American Chemical Society. [Link]

  • Li, Y., et al. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). MDPI. [Link]

  • Citovický, P., et al. (1973). Redox polymerization systems for the preparation of grafted polypropylene. П. Grafting of polypropylene with vinyl or diene monomers in the presence of Fe2+ chelates. Chem. zvesti. [Link]

  • Hagen@Cal Poly. (2016). Polymer Adsorption and Grafting. YouTube. [Link]

  • Kolya, H. (2016). Green Synthesis of Graft Copolymers Based on Starch and Acrylic Monomers by Solid Phase Polymerization Technique. SciSpace. [Link]

  • POLYMER GRAFTING AND CROSSLINKING. Wiley Online Library. [Link]

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Technical Notes & Optimization

Troubleshooting

Purification methods to remove inhibitors from 3-Vinyloxazolidin-2-one

Welcome to the technical support guide for the purification of 3-Vinyloxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who require inhibitor-free monomer for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Vinyloxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who require inhibitor-free monomer for their polymerization reactions or synthetic transformations. Commercially available 3-Vinyloxazolidin-2-one is stabilized with inhibitors to prevent spontaneous polymerization during transport and storage.[1] However, these same inhibitors will interfere with or completely prevent desired chemical reactions.

This guide provides a comprehensive overview of common purification methods, presented in a practical question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in 3-Vinyloxazolidin-2-one?

A1: While the specific inhibitor may vary by manufacturer, vinyl monomers are typically stabilized with phenolic compounds. The most common are hydroquinone monomethyl ether (MEHQ, also known as 4-methoxyphenol) and butylated hydroxytoluene (BHT).[1][2][3][4] These are added in parts-per-million (ppm) concentrations.[1][5]

Q2: Why is it essential to remove these inhibitors before my experiment?

A2: Phenolic inhibitors function by scavenging free radicals, which are the initiators of polymerization.[1][3] This mechanism, crucial for storage, will also terminate the radical chains in a controlled polymerization reaction, leading to low yields, incomplete reactions, or total inhibition of the desired transformation.

Q3: How do phenolic inhibitors like MEHQ work?

A3: Phenolic inhibitors require the presence of oxygen to function effectively.[1] A monomer free radical (R•) reacts with oxygen to form a peroxide radical (ROO•). The phenolic inhibitor (ArOH) then donates a hydrogen atom to this peroxide radical, terminating the chain and forming a stable phenoxy radical (ArO•) that does not initiate further polymerization.[1]

Q4: I've removed the inhibitor. How should I handle the purified 3-Vinyloxazolidin-2-one?

A4: Crucially, you must use the purified monomer immediately. Once the inhibitor is removed, the monomer is no longer stabilized and is highly susceptible to spontaneous polymerization.[6] If immediate use is not possible, store it for a very short period in a cold, dark environment (e.g., in a refrigerator or freezer) and under an inert atmosphere if possible.

Purification Method Selection

Choosing the right purification method depends on your experimental scale, the required purity, and the available equipment.

Method Typical Scale Speed Equipment Needed Pros Cons
Inhibitor Removal Column Lab Scale (< 500 mL)Fast (~30 min)Glass column, solid adsorbent (e.g., basic alumina), collection flaskConvenient, rapid, effective for standard inhibitors.[6][7]Adsorbent has finite capacity; may not remove non-phenolic impurities.
Vacuum Distillation Lab to Pilot ScaleSlower (hours)Distillation glassware, vacuum pump, heating mantle, condenserRemoves inhibitors and other non-volatile impurities; yields high-purity product.[6][8]Risk of polymerization at elevated temperatures; requires careful control of pressure and temperature.[8][9]
Flash Chromatography Small to Medium Lab ScaleModerateChromatography column, silica gel, solvent delivery systemCan separate multiple impurities, offering very high purity.[10][11]More complex setup; requires solvent selection and optimization; potential for product loss on the column.
Decision-Making Workflow

start Start: Need to Purify 3-Vinyloxazolidin-2-one q_scale What is your experimental scale? start->q_scale q_purity Are non-inhibitor impurities a concern? q_scale->q_purity < 500 mL dist Use Vacuum Distillation q_scale->dist > 500 mL col Use Inhibitor Removal Column q_purity->col No chrom Use Flash Chromatography q_purity->chrom Yes

Caption: Workflow for selecting a purification method.

Method 1: Inhibitor Removal Columns

This is the most common and convenient method for routine, small-scale purification. The principle is the adsorption of the acidic phenolic inhibitor onto a basic solid support, typically alumina.

Troubleshooting & FAQs: Inhibitor Removal Columns

Q: What is the step-by-step procedure for using an inhibitor removal column?

A: A standard procedure involves passing the monomer through a column packed with a suitable adsorbent.[7] Pre-packed, disposable columns are commercially available and highly recommended for convenience.[7][12]

cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification p1 Secure column vertically p2 Place collection flask beneath column p1->p2 p3 Position addition funnel above column p2->p3 p4 Add inhibited monomer to addition funnel p3->p4 p5 Add monomer dropwise to the column p4->p5 p6 Collect purified monomer p5->p6 p7 Use immediately or store appropriately p6->p7

Caption: Experimental workflow for using an inhibitor removal column.

Q: My monomer polymerized on the column. What went wrong?

A: This is a critical failure mode. Several factors could be responsible:

  • Overheating: If the monomer is a low-melting solid, do not overheat the column to facilitate flow, as this can initiate polymerization.[7][12]

  • Flow Rate Too Slow: An excessively slow flow rate increases the residence time of the uninhibited monomer on the column, raising the risk of polymerization. The maximum recommended flow rate is approximately 4 bed volumes per hour.[12]

  • Exhausted Column: If the column is saturated with inhibitor, it will not effectively remove it from subsequent monomer, and polymerization can occur.

Q: The top of the column packing has turned yellow/brown. Is this normal?

A: Yes, this is expected. It is the visible band of the adsorbed phenolic inhibitor.[6] You should discard the column when this colored band approaches the bottom of the packing, as this indicates the column is nearing exhaustion.

Q: Can I reuse an inhibitor removal column?

A: While some columns are sold as disposable, they can potentially be rinsed and reused. If you plan to reuse it, a suggested procedure is to rinse with methanol, dry thoroughly, cap both ends, and store in a freezer (-20°C) in a sealed bag to prevent moisture absorption.[12] However, for critical applications, a fresh column is always recommended to ensure optimal performance.

Method 2: Vacuum Distillation

Distillation is a powerful technique for obtaining high-purity monomer, as it can remove both the inhibitor and other non-volatile impurities. However, it carries a significant risk of polymerization if not performed correctly.

Troubleshooting & FAQs: Vacuum Distillation

Q: When should I choose distillation over a column?

A: Distillation is preferred for larger quantities of monomer or when you suspect the presence of impurities other than the standard inhibitor. It is also suggested for highly polar monomers where inhibitor removal columns may not be effective.[7]

Q: How do I prevent the monomer from polymerizing in the distillation flask?

A: This is the primary challenge with this method.

  • Use High Vacuum: The goal is to lower the boiling point of the monomer as much as possible to minimize thermal stress.

  • Gentle Heating: Use a heating mantle with a stirrer and carefully control the temperature to avoid localized overheating. Never heat to dryness.

  • Introduce an Air/Oxygen Bleed: This is counterintuitive but critical for phenolic inhibitors. A very fine stream of air or oxygen introduced into the distillation flask (e.g., via a fine capillary tube) is necessary for the inhibitor to function in the distillation pot and prevent polymerization there.[1] The inhibitor is non-volatile and remains in the flask, while the pure monomer distills.

  • Add a Co-inhibitor: In some cases, a small amount of a non-volatile process inhibitor can be added to the distillation pot.[6]

Q: My distillate still seems to be inhibited. How is this possible?

A: This can happen if the inhibitor is volatile enough to co-distill with the monomer ("carryover").[6] Ensure your vacuum is sufficient to create a large temperature differential between the boiling point of your monomer and that of the inhibitor. Vigorous boiling can also lead to physical entrainment of droplets in the vapor stream.[6]

Method 3: Flash Chromatography

While less common for simple inhibitor removal, flash chromatography is an excellent option for purifying 3-Vinyloxazolidin-2-one from a complex mixture of impurities, such as after a synthesis.[13][14]

Troubleshooting & FAQs: Flash Chromatography

Q: How do I choose the right solvent system (mobile phase)?

A: The choice of eluent is critical for good separation.[14] Polarity is key. 3-Vinyloxazolidin-2-one is a relatively polar molecule. A common starting point for similar oxazolidinones is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13] You will need to develop a method using Thin Layer Chromatography (TLC) first to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

Q: The product and an impurity are co-eluting. What should I do?

A: If your product and an impurity are not separating well, you need to optimize the chromatography conditions.

  • Adjust Solvent Polarity: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane to ethyl acetate) to increase the retention time on the silica gel and improve separation.

  • Change Solvents: Sometimes a different solvent system (e.g., dichloromethane/methanol) may provide a different selectivity and resolve the co-eluting spots.

Q: I am experiencing low yield after chromatography. Where did my product go?

A: Product loss can occur for several reasons:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

  • Decomposition: 3-Vinyloxazolidin-2-one could potentially be unstable on the acidic silica gel surface, although this is less common. If you suspect this, you can use deactivated or basic alumina as the stationary phase.[6]

  • Improper Fraction Collection: Monitor the column output carefully using TLC to ensure you are collecting all fractions containing your product.

References

  • ResearchGate. (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers? Retrieved from [Link]

  • Google Patents. (US2826581A). Inhibitor removal from vinyl pyridines.
  • MDPI. (2011, October 20). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • Google Patents. (US3247242A). Removal of inhibitors from ethylenically unsaturated monomers.
  • CoPolDB. Monomer detail | 3-Vinyloxazolidin-2-one. Retrieved from [Link]

  • Google Patents. (US4831153A). Preparation of N-vinyl-2-oxazolidinone.
  • PMC. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • ECHA. 2-Oxazolidinone, 3-ethenyl-5-methyl - Registration Dossier. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Barentz. Synthesis Solutions | Hydroquinone Monomethyl Ether - MEHQ. Retrieved from [Link]

  • Organic Syntheses. (4s)-isopropyl-3-propionyl-2-oxazolidinone. Retrieved from [Link]

  • Chromatography Today. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ORBi. (2021). CO2-Derived Methylene Oxazolidinone. Retrieved from [Link]

  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Retrieved from [Link]

  • Veeral Organics. MEHQ. Retrieved from [Link]

  • Jiangxi Lotchem Co., Ltd. MEHQ Inhibitor. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Retrieved from [Link]

  • Google Patents. (NO311691B1). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • Bibliothèque et Archives Canada. (2001). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Retrieved from [Link]

  • MDPI. (2017). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (2020). 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Retrieved from [Link]

  • Wikipedia. Butylated hydroxytoluene. Retrieved from [Link]

  • PMC. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • PubMed. (2005, September 15). Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis. Retrieved from [Link]

  • Wikipedia. Oxazolidine. Retrieved from [Link]

  • Kao. BHT (Butylated Hydroxytoluene). Retrieved from [Link]

  • PMC. (2019). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

  • PubMed. (1990, June 1). The antioxidant butylated hydroxytoluene (BHT) inhibits the dioctanoylglycerol-evoked platelet response but potentiates that elicited by ionomycin. Retrieved from [Link]

  • Medium. (2024, August 28). How BHT Inhibitors Preserve Color Integrity in Nylon Fabrics. Retrieved from [Link]

  • ResearchGate. (2014). Inhibitory effect of butylated hydroxytoluene (BHT) and ethanol.... Retrieved from [Link]

  • Reddit. (2025, July 24). Preventing azlactone hydrolysis during purification—any real solution? Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Molecular Weight Distribution in 3-Vinyloxazolidin-2-one (VPO) Polymerization

Welcome to the technical support center for the polymerization of 3-Vinyloxazolidin-2-one (VPO). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 3-Vinyloxazolidin-2-one (VPO). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile monomer. Controlling the molecular weight (MW) and molecular weight distribution (MWD), often quantified by the Polydispersity Index (PDI or Đ), is critical as these parameters profoundly influence the final polymer's properties, from solubility and viscosity to its performance in biomedical applications.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a free-radical polymerization of VPO and my polydispersity index (PDI) is consistently high (Đ > 2.0). What are the primary causes and how can I achieve a narrower distribution?

This is one of the most common challenges in classical free-radical polymerization. A broad PDI indicates a wide range of polymer chain lengths in your sample.[3] This arises from the inherent kinetics of free-radical systems, where chain initiation, propagation, and termination occur simultaneously and rapidly. The primary causes are high rates of termination and chain transfer reactions.[4]

Here are several strategies to narrow your MWD:

1. Optimize Initiator Concentration: The initiator concentration directly impacts the number of growing chains. A high concentration leads to a large number of initial radicals, which can quickly terminate, resulting in a higher proportion of short chains and thus a broader PDI.

  • Causality: By lowering the initiator concentration, you reduce the population of growing radicals at any given time. This decreases the probability of bimolecular termination events (combination or disproportionation), allowing chains to grow longer and more uniformly before termination occurs.

  • Actionable Advice: Start with a low initiator-to-monomer molar ratio (e.g., 1:500 or 1:1000). We recommend using an azo initiator like Azobisisobutyronitrile (AIBN) for its predictable, first-order decomposition kinetics.[5]

Table 1: Illustrative Effect of Initiator (AIBN) Concentration on VPO Polymerization

[Monomer]:[Initiator] Ratio Mn ( g/mol ) PDI (Đ) Comments
100:1 Low > 2.5 High radical flux leads to early termination.
500:1 Moderate ~1.8 - 2.2 A good starting point for optimization.

| 1000:1 | High | ~1.6 - 2.0 | Lower radical concentration, narrower PDI. |

2. Maintain Strict Temperature Control: Temperature significantly affects the rate of initiator decomposition. Fluctuations can cause bursts of initiation, leading to different populations of polymer chains being formed at different times, which broadens the MWD.[6]

  • Causality: The half-life of your initiator is temperature-dependent. For AIBN, a common temperature range is 60-80°C.[5] Operating at a stable temperature ensures a constant rate of radical generation, leading to more uniform chain growth.

  • Actionable Advice: Use a precisely controlled oil bath or reaction block. Set the temperature based on the known half-life of your initiator to achieve a steady, controlled polymerization rate.

3. Employ a Chain Transfer Agent (CTA): This is a highly effective method for controlling molecular weight and narrowing the PDI in conventional free-radical polymerization.[7]

  • Causality: A CTA interrupts the growth of a polymer chain by transferring a hydrogen atom (or other group) to the propagating radical, terminating that chain. The CTA itself becomes a radical that can then initiate a new polymer chain.[][9] This process effectively "regulates" the chain length, preventing the formation of excessively long chains and leading to a more uniform distribution. Common CTAs include thiols like 1-dodecanethiol (DDT).[]

  • Actionable Advice: Introduce a CTA into your reaction mixture. The ratio of CTA to monomer is a critical parameter that must be optimized for your target molecular weight. See Protocol 2 for an experimental setup.

4. Advanced Method: Consider Controlled Radical Polymerization (CRP): For applications requiring very low PDI (Đ < 1.3), conventional methods may be insufficient. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide exceptional control.

  • Causality: RAFT polymerization introduces a mediating agent (a RAFT agent) that reversibly deactivates propagating radicals, placing them in a "dormant" state. This establishes an equilibrium between active and dormant chains, allowing all chains to grow at a similar rate, much like a living polymerization.[10][11]

  • Actionable Advice: While more complex, switching to a RAFT polymerization setup is the most robust method for achieving well-defined polymers with narrow MWDs.[12]

Diagram 1: Troubleshooting Workflow for High PDI This diagram provides a logical path to diagnose and solve issues related to broad molecular weight distribution.

high_pdi_troubleshooting start High PDI Observed (Đ > 2.0) check_initiator Step 1: Review Initiator Concentration start->check_initiator is_initiator_high [Monomer]:[Initiator] < 200:1 ? check_initiator->is_initiator_high lower_initiator Action: Decrease Initiator Concentration to 1:500 is_initiator_high->lower_initiator Yes check_temp Step 2: Verify Temperature Control is_initiator_high->check_temp No lower_initiator->check_temp is_temp_stable Temperature Stable (± 1°C) ? check_temp->is_temp_stable stabilize_temp Action: Use Precision Oil Bath / Reactor Block is_temp_stable->stabilize_temp No implement_cta Step 3: Implement a Chain Transfer Agent (CTA) is_temp_stable->implement_cta Yes stabilize_temp->implement_cta cta_protocol Action: Add CTA (e.g., DDT) See Protocol 2 implement_cta->cta_protocol consider_crp Step 4 (Advanced): Consider Controlled Radical Polymerization (CRP) cta_protocol->consider_crp switch_to_raft Action: Redesign experiment using RAFT methodology consider_crp->switch_to_raft end_node PDI Optimized (Đ < 1.8) switch_to_raft->end_node

Caption: A decision tree for troubleshooting broad PDI in VPO polymerization.

Q2: My polymerization of VPO is showing low or no yield. What are the common culprits?

Low polymer yield is typically due to inhibition or improper initiation. Let's break down the possibilities:

  • Oxygen Inhibition: Oxygen is a diradical and an extremely efficient radical scavenger. Its presence will inhibit polymerization until all dissolved oxygen is consumed.

    • Causality: Oxygen reacts with initiator or propagating radicals to form stable peroxy radicals that are generally not reactive enough to continue the polymerization chain.

    • Actionable Advice: Rigorous deoxygenation of the monomer and solvent is non-negotiable. For best results, use at least three freeze-pump-thaw cycles. Sparging with an inert gas like nitrogen or argon for 30-60 minutes is a simpler alternative, though potentially less effective. A nitrogen blanket should be maintained throughout the reaction.[5]

  • Monomer Impurities: Commercial monomers often contain inhibitors (e.g., hydroquinone derivatives) to prevent polymerization during shipping and storage.

    • Causality: These inhibitor molecules are designed to react with and quench any stray radicals, and they will effectively prevent your polymerization from starting until they are fully consumed.

    • Actionable Advice: Purify the VPO monomer before use by passing it through a short column of basic alumina to remove acidic impurities and inhibitors.

  • Inactive Initiator: The initiator may have decomposed due to improper storage.

    • Causality: Initiators like AIBN and BPO are thermally sensitive. If stored at room temperature for extended periods, they will slowly decompose, losing their effectiveness.[13]

    • Actionable Advice: Always use a fresh batch of initiator or one that has been stored correctly (typically refrigerated and protected from light).

Q3: Can 3-Vinyloxazolidin-2-one be polymerized via cationic polymerization? What are the potential advantages for MWD control?

Yes, VPO is an excellent candidate for cationic polymerization. The monomer structure is well-suited for this mechanism.

  • Scientific Rationale: VPO is an alkene with an electron-donating nitrogen atom adjacent to the vinyl group. This nitrogen can stabilize the propagating carbocation intermediate through resonance (π-donation), making the monomer sufficiently nucleophilic to undergo cationic polymerization.[14][15]

Advantages for MWD Control: The primary advantage is the potential to achieve a living polymerization . In a living cationic polymerization, termination and chain transfer reactions are effectively eliminated.[14]

  • Consequences of a Living System:

    • Narrow MWD: All polymer chains are initiated at roughly the same time and grow at the same rate, resulting in a highly uniform population of chain lengths and a very low PDI (typically Đ < 1.1).

    • Predictable Molecular Weight: The number-average molecular weight (Mn) can be precisely controlled by the initial monomer-to-initiator ratio.

    • Block Copolymers: The living nature of the chain ends allows for the sequential addition of a second monomer to create well-defined block copolymers.

Troubleshooting Cationic Polymerization: Cationic polymerizations are notoriously sensitive to reaction conditions.

  • Water Contamination: Water is a potent terminating agent. Even trace amounts can shut down the polymerization. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all reagents (monomer, solvent) must be anhydrous.

  • Solvent Choice: The polarity of the solvent affects the nature of the propagating species (from a covalent species to a contact ion pair to a solvent-separated ion pair). Non-polar solvents like dichloromethane or hexane are often used at low temperatures (-78°C to 0°C) to suppress side reactions.[14]

  • Initiator System: Common initiators include Lewis acids (e.g., BF₃·OEt₂, TiCl₄) paired with a proton source (co-initiator) like water or an alcohol.[14][16] The choice and concentration of the initiator system are critical for achieving a controlled process.

Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of VPO

This protocol provides a baseline for the polymerization of VPO using AIBN as a thermal initiator.

  • Monomer Purification: Pass 3-Vinyloxazolidin-2-one (VPO, e.g., 5.0 g, 44.2 mmol) through a 10 cm column of basic alumina to remove inhibitors. Collect into a dry Schlenk flask.

  • Reagent Preparation: In a separate flask, dissolve AIBN (e.g., 14.5 mg, 0.088 mmol, for a 500:1 M:I ratio) in 10 mL of an appropriate anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Setup: Transfer the purified monomer to a Schlenk flask equipped with a magnetic stir bar. Add the solvent containing the initiator. Seal the flask with a rubber septum.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a pre-heated oil bath set to 70°C. Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., chloroform or THF) and re-precipitate to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at 40-50°C to a constant weight.

  • Characterization: Characterize the polymer's molecular weight (Mn, Mw) and PDI (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Protocol 2: Molecular Weight Control using a Chain Transfer Agent (CTA)

This protocol is a modification of Protocol 1 to demonstrate MW control.

  • Follow Steps 1 and 2 from Protocol 1.

  • CTA Addition: Before setting up the reaction, add the desired amount of a chain transfer agent, such as 1-dodecanethiol (DDT), to the monomer/initiator/solvent mixture. The amount will depend on the target molecular weight and the known chain transfer constant of the CTA for your monomer system. A good starting point is a [Monomer]:[CTA] ratio of 100:1.

  • Proceed with Steps 3 through 9 from Protocol 1. You should observe a lower average molecular weight and likely a narrower PDI compared to the experiment without a CTA.

Diagram 2: General Free-Radical Polymerization Workflow

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis purify_monomer Purify Monomer (Alumina Column) setup Combine Reagents in Schlenk Flask purify_monomer->setup prep_initiator Prepare Initiator Solution prep_initiator->setup degas Deoxygenate (Freeze-Pump-Thaw) setup->degas polymerize Polymerize (e.g., 70°C, 12h) degas->polymerize precipitate Precipitate Polymer in Non-Solvent polymerize->precipitate purify_polymer Redissolve & Re-precipitate precipitate->purify_polymer dry Dry Under Vacuum purify_polymer->dry analyze Analyze via GPC/SEC (Mn, Mw, Đ) dry->analyze

Caption: A standard workflow for free-radical polymerization experiments.

References
  • Chain transfer - Wikipedia. [Link]

  • Scott, K. J. (1992). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer, 33(4), 801-811. [Link]

  • Grunsfeld, L. A., et al. (2021). Controlling polymer properties through the shape of the molecular-weight distribution. Nature Reviews Materials, 6, 92-110. [Link]

  • 3-Vinyloxazolidin-2-one - CoPolDB. [Link]

  • Field, N. D. (1970). U.S. Patent No. 3,539,540. Washington, DC: U.S.
  • Cationic polymerization - Wikipedia. [Link]

  • Zhang, M., et al. (2022). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. Processes, 10(4), 748. [Link]

  • Simms, J. A. (2000). U.S. Patent No. WO2000020465A1.
  • Rosen, B. M., & Liles, V. R. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Chemical Science, 12(23), 8173-8179. [Link]

  • Cationic Polymerization - Chemistry LibreTexts. [Link]

  • Kurbanova, R. D. (2018). Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. American Journal of Polymer Science, 8(1), 1-10. [Link]

  • Gody, G., et al. (2021). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. Angewandte Chemie International Edition, 60(42), 22791-22797. [Link]

  • Iurzhenko, M., et al. (2014). The influence of the temperature on polymerization and properties of organic-inorganic polymer systems. Journal of Thermal Analysis and Calorimetry, 118, 1327-1335. [Link]

  • Rolph, M. S., et al. (2024). Acid-triggered radical polymerization of vinyl monomers. Nature Chemistry, 16, 134-141. [Link]

  • Held, D. (2020). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? The Column, 16(11), 18-21. [Link]

  • Whitfield, R., et al. (2020). The four strategies by which the dispersity of a polymer can be tailored. Polymer Chemistry, 11(35), 5642-5649. [Link]

  • Radical Polymerization - Chemistry LibreTexts. [Link]

  • Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review. (2024). Macromolecular Reaction Engineering. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in 3-Vinyloxazolidin-2-one (VOx) Copolymers

Welcome to the technical support center for 3-Vinyloxazolidin-2-one (VOx) copolymers. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Vinyloxazolidin-2-one (VOx) copolymers. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to phase separation during the synthesis, purification, and formulation of VOx-based copolymers. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the System: Why Does Phase Separation Occur?

Phase separation in polymer solutions is a phenomenon where a homogeneous solution separates into two or more distinct phases, often a polymer-rich phase and a polymer-lean (solvent-rich) phase.[1][2] This process is governed by thermodynamics, specifically the Gibbs free energy of mixing. For a polymer to dissolve and remain dissolved, the free energy of mixing must be negative. Several factors can shift this balance and induce phase separation:

  • Polymer-Solvent Interactions: The adage "like dissolves like" is fundamental.[3] Polar polymers like those containing the oxazolidinone ring tend to be more soluble in polar solvents. A mismatch in polarity can lead to poor solvation and subsequent phase separation.

  • Copolymer Composition and Architecture: The chemical nature of the comonomer plays a critical role. Incorporating a hydrophobic comonomer with the relatively polar VOx can lead to amphiphilic copolymers that may self-assemble or phase separate depending on the solvent and concentration.[4][5] The architecture, whether it's a random, block, or graft copolymer, also significantly influences solubility.[4]

  • Molecular Weight and Polydispersity: Generally, polymer solubility decreases as molecular weight increases.[3] A high molecular weight or a broad molecular weight distribution (polydispersity) can increase the propensity for phase separation.[6]

  • Concentration: Exceeding the solubility limit of the copolymer in a given solvent will inevitably lead to phase separation.[1]

  • Temperature: Temperature can have a complex effect. Some polymer-solvent systems exhibit a lower critical solution temperature (LCST), where they phase separate upon heating, while others have an upper critical solution temperature (UCST), phase separating upon cooling.[6][7]

  • Additives (Salts, Non-solvents): The addition of salts or non-solvents can drastically alter the solvent quality and induce phase separation.[2][6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter. The solutions are based on a logical, step-by-step troubleshooting approach.

Scenario 1: Phase Separation During Polymerization

Question: My polymerization reaction mixture, which was initially homogeneous, became cloudy/turbid and a precipitate formed before the reaction was complete. What is happening and how can I fix it?

Answer: This indicates that the growing copolymer has become insoluble in the reaction medium. This is a common issue, especially in solution or precipitation polymerization.[8]

Root Cause Analysis & Solutions:

  • Poor Solvent Choice: The solvent may be a good solvent for the monomers but a poor solvent for the resulting copolymer.

    • Solution:

      • Solvent Screening: Before running the polymerization on a larger scale, perform small-scale solubility tests of a representative (or analogous) polymer in different solvents.

      • Use a Better Solvent: Switch to a solvent with a solubility parameter closer to that of the expected copolymer. For VOx copolymers, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good starting points.[9]

      • Solvent Mixtures: Sometimes a mixture of solvents can provide the desired solubility profile throughout the polymerization.

  • High Molecular Weight: As the polymer chains grow, their molecular weight increases, which can lead to decreased solubility.

    • Solution:

      • Increase Initiator Concentration: A higher initiator concentration will lead to the formation of more polymer chains of lower molecular weight.

      • Introduce a Chain Transfer Agent (CTA): A CTA can be used to control the molecular weight of the polymer.

      • Monitor Monomer Conversion: Stop the reaction at a lower monomer conversion to obtain a lower molecular weight polymer.

  • Copolymer Composition: If you are synthesizing a copolymer with a significant fraction of a comonomer that is insoluble in the reaction medium, the resulting copolymer may also be insoluble.

    • Solution:

      • Adjust Monomer Feed Ratio: Decrease the proportion of the less soluble comonomer.

      • Consider a Different Polymerization Technique: Emulsion or suspension polymerization can be effective for producing copolymers from monomers with different solubilities.

Scenario 2: Phase Separation During Work-up/Purification

Question: After polymerization, I tried to precipitate my VOx copolymer in a non-solvent, but it formed an oily, sticky mass instead of a fine powder. How can I get a solid precipitate?

Answer: This is a classic sign of incomplete precipitation or the presence of a plasticizing impurity (like residual monomer or solvent). The polymer is likely in a swollen, gel-like state rather than a fully collapsed, solid state.

Troubleshooting Workflow:

start Oily Precipitate Observed check_non_solvent Is the non-solvent a strong precipitant? start->check_non_solvent check_purity Is the crude polymer pure? check_non_solvent->check_purity Yes solution1 Use a stronger non-solvent (e.g., diethyl ether, hexane). check_non_solvent->solution1 No check_temp Is the precipitation temperature optimal? check_purity->check_temp Yes solution3 Perform pre-purification (e.g., dialysis) to remove impurities. check_purity->solution3 No solution2 Add non-solvent dropwise to a vigorously stirred polymer solution. check_temp->solution2 Yes solution4 Cool the precipitation mixture (e.g., in an ice bath). check_temp->solution4 No

Caption: Troubleshooting workflow for oily precipitate formation.

Detailed Solutions:

  • Optimize the Non-Solvent System:

    • Increase Non-Solvent Strength: The non-solvent may be too "good" of a solvent for the polymer. Use a more potent non-solvent. For example, if you are using water to precipitate a moderately hydrophobic copolymer, try a hydrocarbon like hexane or diethyl ether.[8][10]

    • Slow Addition to a Vigorously Stirred Solution: Instead of adding the polymer solution to the non-solvent, try adding the non-solvent dropwise to the rapidly stirred polymer solution. This can promote the formation of smaller, more manageable particles.[6]

  • Remove Impurities Before Precipitation:

    • Dialysis: If your copolymer is water-soluble, dialysis against deionized water is an excellent method to remove low molecular weight impurities like residual monomers, initiators, and salts.[11]

    • Solvent Extraction: If the impurities have significantly different solubility profiles from the polymer, a liquid-liquid extraction could be effective.

  • Control the Temperature:

    • Cooling: In many cases, decreasing the temperature will decrease the solubility of the polymer, leading to a more effective precipitation.[7] Try performing the precipitation in an ice bath.

Scenario 3: Phase Separation of Purified Copolymer in Solution

Question: My purified VOx copolymer, which was previously soluble in a specific solvent, is now forming a separate phase upon standing or with a slight change in temperature. What could be the cause?

Answer: This suggests that the solution is near a phase boundary, and small environmental changes are sufficient to induce phase separation.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Concentration Effects The solution might be supersaturated. Even a slight evaporation of the solvent can push the concentration beyond the solubility limit.Prepare a more dilute solution. Ensure the storage container is well-sealed to prevent solvent evaporation.
Temperature Fluctuations The copolymer may exhibit LCST or UCST behavior.[12] A change in room temperature could be crossing the critical solution temperature.Determine the phase diagram of your polymer-solvent system. Store the solution at a temperature well within the single-phase region.
Crystallization Some copolymers can slowly crystallize from solution, leading to phase separation.[7]This is inherent to the polymer's structure. If possible, use a solvent that disrupts crystalline packing or store at a temperature that inhibits crystallization.
Degradation Over time, the copolymer might be degrading, leading to changes in its chemical structure and solubility.Characterize the "crashed out" material using techniques like GPC and NMR to check for changes in molecular weight or chemical structure. Store solutions in a cool, dark place, and consider adding stabilizers if appropriate.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for VOx Copolymerization (Example: Free Radical Solution Polymerization)
  • Reagent Preparation: Ensure monomers (e.g., VOx and a comonomer like vinyl acetate) are purified to remove inhibitors. The solvent should be degassed to remove oxygen, which can inhibit free radical polymerization.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the VOx and comonomer in the chosen solvent (e.g., DMF).

  • Initiation: Add the initiator (e.g., AIBN) to the solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 65-70 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Monitoring: Periodically take small aliquots from the reaction to monitor monomer conversion by techniques like ¹H NMR or gas chromatography.

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Precipitate the copolymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., diethyl ether).[10] Filter the precipitate and dry it under vacuum. For further purification, redissolve the polymer in a good solvent and re-precipitate.

Protocol 2: Purification of Water-Soluble VOx Copolymers by Dialysis
  • Dissolution: Dissolve the crude water-soluble VOx copolymer in deionized water to create a concentrated solution.

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your copolymer (e.g., if your polymer is 20 kDa, use a 3.5 kDa MWCO membrane).[11] Prepare the membrane according to the manufacturer's instructions.

  • Loading: Load the polymer solution into the dialysis tubing and securely clamp both ends.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker of deionized water with gentle stirring.

  • Water Changes: Change the water periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient for the impurities to diffuse out.

  • Recovery: After a sufficient dialysis period (e.g., 2-3 days), recover the purified polymer solution from the dialysis bag.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain a solid, fluffy powder.

Section 4: Characterization Techniques for Phase Behavior

  • Dynamic Light Scattering (DLS): Useful for detecting the formation of aggregates or a second phase in solution.

  • Turbidimetry: A simple method to determine the cloud point temperature (the onset of phase separation) by measuring the transmittance of light through the solution as a function of temperature.[12]

  • Differential Scanning Calorimetry (DSC): Can be used to detect the glass transition temperature(s) of the copolymer. A single glass transition temperature is indicative of a miscible blend, while two distinct Tgs suggest phase separation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the copolymer composition and can be used to confirm the structure of both the soluble and phase-separated components.

  • Size Exclusion Chromatography (SEC/GPC): Determines the molecular weight and molecular weight distribution of the copolymer, which are critical parameters influencing solubility.

Section 5: Concluding Remarks

Phase separation in VOx copolymer systems is a multifaceted challenge that requires a systematic and informed approach to troubleshoot. By understanding the fundamental principles of polymer solution thermodynamics and carefully considering the interplay of copolymer composition, solvent choice, and experimental conditions, researchers can effectively mitigate and control phase separation. This guide provides a starting point for addressing these issues, but it is crucial to remember that each copolymer system is unique and may require specific optimization.

References

  • Fiveable. (2025, August 15). 5.2 Phase behavior of polymer solutions.
  • Macromolecules. (2024, January 30). Nonsolvent-Induced Solidification of Droplets of a Polymer Solution: From a Sphere to a Capsule.
  • Taylor & Francis.
  • Mulder, M. H. V., van de Witte, P., & Smolders, C. A.
  • ResearchGate. (2026, January 11).
  • Google Patents. US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers.
  • ResearchGate.
  • ORBi. CO2-Derived Methylene Oxazolidinone.
  • ResearchGate. (2025, August 6).
  • Park, K. SOLUBILITY OF POLYMERS.
  • CoPolDB. Monomer detail | 3-Vinyloxazolidin-2-one.
  • Shodhganga.
  • PMC. (2024, February 17).
  • National Institute of Standards and Technology.
  • HELDA. Drug formulation capability of poly(2-oxazoline)/poly(2-oxazine) based copolymers of different architectures.
  • MDPI. (2010, August 10). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
  • Park, K. Chapter 8. Applications of Polymers in Parenteral Drug Delivery.
  • ResearchGate. Copolymers: Drug Delivery | Request PDF.
  • VTechWorks. 3.5. Blends of Thermoplastic Polymers with Vinyl Ester Resins.
  • MDPI. (2026, January 24). Synthesis of Vinyl-Containing MQ Copolymers in Active Medium.
  • UPC Commons.
  • MDPI. (2011, April 19). Thermosensitive Self-Assembling Block Copolymers as Drug Delivery Systems.
  • ResearchGate. (2016, October 12). How can I purify grafted copolymer?.
  • Yabu, H. Our Research on Block Copolymer Phase separation in their Particles has been published.
  • MDPI. (2022, September 14). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one.
  • ResearchGate. (2025, August 6).
  • MDPI. (2022, November 19).
  • PMC. Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate)
  • MDPI. (2020, October 21).
  • SpringerLink. (2023, November 1).
  • Enlighten Theses. (2022). Plucinski, Alexander (2022) Phase separations and self-assembly of hydrophilic polymers and double hydrophilic block copolymers.

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Optimization

Storage conditions to prevent spontaneous polymerization of 3-Vinyloxazolidin-2-one

Technical Support Center: 3-Vinyloxazolidin-2-one A Guide to Preventing Spontaneous Polymerization During Storage Welcome to the technical support guide for 3-Vinyloxazolidin-2-one (NVO). As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Vinyloxazolidin-2-one

A Guide to Preventing Spontaneous Polymerization During Storage

Welcome to the technical support guide for 3-Vinyloxazolidin-2-one (NVO). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps necessary to safely store and handle this valuable monomer, ensuring its stability and the integrity of your research. NVO is a reactive vinyl monomer, and like many of its class, it can undergo spontaneous, and sometimes hazardous, polymerization if not stored correctly. This guide is structured to answer your most pressing questions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why is it a concern for 3-Vinyloxazolidin-2-one?

Spontaneous polymerization is an unintended, often uncontrolled, chain-reaction process where monomer molecules join together to form a polymer. For vinyl monomers like 3-Vinyloxazolidin-2-one, this is typically initiated by free radicals.[1] These radicals can be generated by exposure to heat, light (especially UV), or contaminants. This process is highly exothermic (releases heat), which can accelerate the reaction, leading to a dangerous runaway polymerization. The consequences range from loss of valuable material to a rapid pressure buildup in a sealed container, posing a significant safety hazard.[2]

Q2: What is a polymerization inhibitor and why is it essential?

A polymerization inhibitor is a chemical compound added to reactive monomers to prevent premature polymerization. These molecules function by "scavenging" or deactivating the free radicals that initiate the polymerization chain reaction.[1] For many vinyl monomers, phenolic compounds like 4-Methoxyphenol (MEHQ) are commonly used.[3] The presence of an inhibitor is the primary line of defense against spontaneous polymerization during shipping and storage.

Q3: How do inhibitors like MEHQ work, and do they require special conditions?

Inhibitors like MEHQ and Hydroquinone (HQ) are highly effective at quenching free radicals.[1] Their mechanism involves reacting with peroxy radicals, which are formed when free radicals interact with oxygen.[1][4] This means that for these specific inhibitors to function optimally, a small amount of dissolved oxygen is required in the monomer.[1][4] Storing the monomer under a completely inert atmosphere (like pure nitrogen or argon) can render these inhibitors ineffective and may actually increase the risk of polymerization. Therefore, storage under a dry air headspace is often recommended.

Q4: What are the ideal storage conditions for 3-Vinyloxazolidin-2-one?

To maximize shelf life and prevent polymerization, several factors must be controlled. The following table summarizes the key storage parameters.

ParameterRecommended ConditionRationale & Mechanism of Action
Temperature Store in a cool, dry place.[5] Specific temperatures may vary, but refrigerated conditions (e.g., 2-8 °C) are often recommended. Avoid temperatures above 30°C.[6]Lower temperatures decrease the kinetic energy of the system, reducing the rate of free radical formation and subsequent polymerization.[7]
Inhibitor Ensure the monomer contains an appropriate inhibitor, such as MEHQ, at the correct concentration.The inhibitor scavenges free radicals, which are the primary initiators of polymerization.[1] Insufficient inhibitor levels can lead to polymerization.
Atmosphere Store under an atmosphere containing oxygen (e.g., dry air). Do not store under a fully inert gas if using phenolic inhibitors like MEHQ.Phenolic inhibitors require oxygen to effectively quench peroxy radicals and interrupt the polymerization chain reaction.[1][4]
Light Store in an opaque or amber container, protected from direct sunlight and UV light.[2]UV light can provide the energy to initiate free radical formation, triggering polymerization.[2]
Container Keep the container tightly closed in a dry, well-ventilated area.[5][8]This prevents contamination from moisture and other potential initiators, and ensures the headspace atmosphere remains controlled.[8]
Q5: How can I tell if my 3-Vinyloxazolidin-2-one has started to polymerize?

Visual inspection is the first step. Signs of polymerization include:

  • Increased viscosity: The liquid will appear thicker and flow more slowly than expected.

  • Haze or cloudiness: The appearance of insoluble material.

  • Precipitation or solidification: The presence of solid polymer, either as a precipitate or a complete solidification of the material.

  • Heat generation: The container may feel warm to the touch, indicating an active, exothermic polymerization. This is a critical danger sign.

Troubleshooting Guide

If you suspect your monomer is polymerizing, it is crucial to act with caution. The following guide will help you assess the situation and take appropriate action.

Workflow for Suspected Polymerization

G cluster_0 Initial Assessment cluster_1 Actions & Outcomes start Visually Inspect Monomer in a Ventilated Hood q1 Is the container warm or bulging? start->q1 Observe container q2 Is the liquid clear and mobile? q1->q2 No evacuate DANGER: Runaway Reaction Risk Evacuate Area Immediately Contact Safety Officer q1->evacuate Yes q3 Is the liquid viscous or hazy? q2->q3 No safe_to_use Safe to Use Proceed with Experiment q2->safe_to_use Yes check_inhibitor Potential Onset of Polymerization Consider checking inhibitor levels if possible. Use with caution. q3->check_inhibitor Yes dispose Do Not Use Material is compromised. Follow hazardous waste disposal protocols. q3->dispose Solidified

Caption: Troubleshooting workflow for suspected polymerization.

Step-by-Step Protocols

Protocol 1: Safe Handling of Suspected Material

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the material only in a well-ventilated chemical fume hood.

  • Initial Check: Before moving the container, check for signs of heat or pressure buildup (bulging). If these are present, do not handle the container and contact your institution's safety officer immediately.[2]

  • Opening the Container: If safe to proceed, open the container slowly to release any potential pressure.

  • Assessment: Observe the material's viscosity. If it is significantly more viscous than a fresh sample or contains solid matter, it should be considered compromised.

Protocol 2: Disposal of Polymerized Material

  • Do Not Attempt to Salvage: Once polymerization has begun, it is generally irreversible and unsafe to use the material for experiments.

  • Labeling: Clearly label the container as "Polymerized 3-Vinyloxazolidin-2-one - Hazardous Waste".

  • Consult Safety Data Sheet (SDS): Refer to Section 13 of the manufacturer's SDS for specific disposal instructions.

  • Institutional Protocols: Follow all local and institutional regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety provider.

References

  • MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (2025, October 17). Self-grounding API.
  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article.ChemPoint.com.
  • Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA – Chemistry and Biochemistry.
  • Safety Data Sheet for 3-(Trimethylsilyl)oxazolidin-2-one. (2025, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet for 3-[Chloro(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one.AAPPTec.
  • Safety Data Sheet. (2025, May 17). MilliporeSigma.
  • Safety Data Sheet. (2025, April 24). Sigma-Aldrich.
  • Safety Data Sheet.Merck.
  • Safety data sheet.Carl ROTH.
  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors.University of Toronto.
  • Measuring MeHQ (Polymerization Inhibitor)-Application Note.Applied Analytics.
  • Vinyl Chloride Monomer Product Stewardship Summary. (2013, February 13). OxyChem.
  • Vinyl Chloride Monomer SOP.Scribd.

Sources

Troubleshooting

Technical Support Center: The Effect of Temperature on the Polymerization Kinetics of N-Vinyl-2-Oxazolidinone (VOZ)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of N-vinyl-2-oxazolidinone (VOZ) and its derivatives. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of N-vinyl-2-oxazolidinone (VOZ) and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of temperature in controlling the polymerization kinetics of VOZ. Our goal is to equip you with the knowledge to optimize your polymerization reactions, control polymer properties, and troubleshoot common experimental challenges.

Introduction: Why Temperature is a Critical Parameter

Temperature is one of the most influential parameters in any polymerization reaction. It directly impacts the rates of initiation, propagation, and termination, which in turn dictate the overall reaction speed, the molecular weight of the resulting polymer, its polydispersity, and even its thermal stability.[1] For the polymerization of N-vinyl-2-oxazolidinone (VOZ), a thorough understanding of temperature effects is crucial for achieving desired material properties and ensuring reproducible results.

This guide will delve into the nuances of how temperature affects VOZ polymerization, providing both theoretical background and practical, actionable advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the role of temperature in VOZ polymerization.

Q1: What is a typical temperature range for the free-radical polymerization of VOZ?

A typical temperature range for the free-radical polymerization of N-vinyl-x-alkyl-2-oxazolidinone monomers is between 50°C and 100°C.[2] For instance, the polymerization of 5-methyl-3-vinyl-2-oxazolidinone (a VOZ derivative) has been successfully carried out at 80°C using azobisisobutyronitrile (AIBN) as a free-radical initiator.[3] The optimal temperature will depend on the specific initiator used, the desired reaction rate, and the target molecular weight of the polymer.

Q2: How does increasing the temperature generally affect the rate of VOZ polymerization?

Increasing the temperature generally increases the rate of polymerization. This is because the rate constants for all the elementary steps of polymerization (initiation, propagation, and termination) increase with temperature, as described by the Arrhenius equation. A higher temperature leads to a faster decomposition of the initiator, generating more free radicals to initiate polymerization.

Q3: What is the expected effect of increasing the polymerization temperature on the molecular weight of poly(VOZ)?

Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the resulting polymer. While the rate of propagation increases with temperature, the rate of termination reactions often increases more significantly. More frequent termination events at higher temperatures result in shorter polymer chains.

Q4: Are there any upper temperature limits I should be aware of when polymerizing VOZ?

Yes. Exceeding a certain temperature can lead to undesirable side reactions and thermal degradation of both the monomer and the resulting polymer. Polyoxazolidinones generally exhibit high thermal stability, but like all polymers, they will decompose at elevated temperatures.[1] It is recommended to conduct thermogravimetric analysis (TGA) on your specific poly(VOZ) to determine its decomposition temperature. Additionally, very high temperatures can favor depolymerization, where the polymer reverts to the monomer.

Q5: Can VOZ be polymerized by methods other than free-radical polymerization, and how does temperature play a role?

While free-radical polymerization is common for vinyl monomers, cationic polymerization is another possibility for vinyl ethers, a class of compounds related to VOZ. Cationic polymerization of vinyl ethers is often carried out at low temperatures, sometimes as low as -78°C, to control the reaction and obtain stereoregular polymers.[4] However, specific protocols for the cationic polymerization of VOZ and the influence of temperature are less commonly reported.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your VOZ polymerization experiments, with a focus on temperature-related issues.

Problem/Observation Potential Cause (Temperature-Related) Suggested Solution(s)
No or very slow polymerization The polymerization temperature is too low for the chosen initiator to decompose efficiently.- Increase the reaction temperature to be within the optimal range for your initiator (e.g., for AIBN, a common initiator, temperatures around 60-80°C are effective).- Select an initiator with a lower decomposition temperature.
Polymerization is too fast and difficult to control The reaction temperature is too high, leading to a very rapid initiation rate.- Lower the polymerization temperature.- Use a lower concentration of the initiator.- Consider using a solvent to dissipate the heat generated during the exothermic polymerization.
The resulting poly(VOZ) has a lower molecular weight than desired The polymerization temperature is too high, leading to an increased rate of termination reactions.- Decrease the polymerization temperature. Lower temperatures generally favor the formation of higher molecular weight polymers by reducing the rate of termination relative to propagation.- If a specific temperature is required, consider using a lower initiator concentration.
The polydispersity index (PDI) of the polymer is too high High temperatures can lead to a variety of side reactions and chain transfer events, broadening the molecular weight distribution.- Optimize the temperature to minimize side reactions. A lower temperature is often beneficial.- Ensure uniform temperature control throughout the reaction vessel to avoid localized "hot spots."
The polymer solution becomes yellow or discolored during polymerization This could indicate thermal degradation of the monomer or polymer at excessively high temperatures.- Lower the polymerization temperature immediately.- Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.
Gel formation or cross-linking is observed High temperatures can promote side reactions, such as chain transfer to the polymer, which can lead to branching and cross-linking.- Reduce the polymerization temperature.- Keep the monomer conversion below a certain level, as the likelihood of chain transfer to the polymer increases at higher conversions.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 5-Methyl-3-vinyl-2-oxazolidinone (VMOX) at 80°C

This protocol is adapted from a published procedure for the synthesis of poly(VMOX).[3]

Materials:

  • 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)

  • Azobisisobutyronitrile (AIBN)

  • 2-propanol (solvent)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Heating mantle with a temperature controller

Procedure:

  • In a Schlenk flask, dissolve VMOX (e.g., 5 g, 39.32 mmol) in 2-propanol (e.g., 10 g).

  • Add AIBN (e.g., 1.0 wt% relative to the monomer, 0.05 g).

  • Seal the flask and flush with nitrogen or argon for at least 15 minutes to remove oxygen.

  • While stirring, heat the reaction mixture to 80°C using a temperature-controlled heating mantle.

  • Maintain the reaction at 80°C for the desired time (e.g., overnight).[3]

  • The resulting polymer may precipitate from the solution upon cooling.

  • Isolate the polymer by filtration and wash with a non-solvent (e.g., fresh 2-propanol) to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Determining the Thermal Stability of Poly(VOZ) using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition for a poly(VOZ) sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Place a small amount of the dried poly(VOZ) sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.

Visualizing the Effect of Temperature

Diagram 1: The Arrhenius Relationship in Polymerization

The rate of polymerization is governed by the rate constants of the elementary steps, which are temperature-dependent as described by the Arrhenius equation. This diagram illustrates the relationship between the rate constant (k) and temperature (T).

Arrhenius_Relationship Temp Increase in Temperature (T) KE Increased Kinetic Energy of Molecules Temp->KE leads to Collisions More Frequent and Energetic Collisions KE->Collisions results in Activation_Energy Higher Fraction of Molecules Overcoming Activation Energy (Ea) Collisions->Activation_Energy Rate_Constant Increased Rate Constant (k) Activation_Energy->Rate_Constant results in

Caption: The effect of temperature on the reaction rate constant.

Diagram 2: Temperature's Influence on Polymerization Outcomes

This workflow illustrates how adjusting the polymerization temperature can be used to control key properties of the final polymer.

Temperature_Control_Workflow cluster_input Input Parameter cluster_effects Kinetic Effects cluster_output Polymer Properties Temp Polymerization Temperature Rate_Initiation Rate of Initiation Temp->Rate_Initiation Rate_Propagation Rate of Propagation Temp->Rate_Propagation Rate_Termination Rate of Termination Temp->Rate_Termination Polymerization_Rate Overall Polymerization Rate Rate_Initiation->Polymerization_Rate Rate_Propagation->Polymerization_Rate Molecular_Weight Molecular Weight (Mn) Rate_Propagation->Molecular_Weight Rate_Termination->Molecular_Weight inversely affects PDI Polydispersity (PDI) Rate_Termination->PDI

Caption: Controlling polymer properties through temperature adjustment.

References

  • Kelland, M. A., Dirdal, E. G., Ghosh, R., & Ajiro, H. (2022). 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Energy & Fuels, 36(5), 2609–2615. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77005, N-Vinyl-2-oxazolidinone. Retrieved February 21, 2026 from [Link].

  • Lynd, N. A. (2010). Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains. Macromolecules, 43(1), 212-218. [Link]

  • Lumb, E. C. (1970). U.S. Patent No. 3,539,540. Washington, DC: U.S.
  • Usanmaz, A. (2009). Polymerization and characterization of N-vinyl-2-pyrrolidone. Middle East Technical University. [Link]

  • Santanakrishnan, S., Hutchinson, R. A., Učňová, L., et al. (2012). Polymerization Kinetics of Water-Soluble N-Vinyl Monomers in Aqueous and Organic Solution. Macromolecular Reaction Engineering, 6(11), 457-467. [Link]

  • Kim, Y. C., & Lee, J. Y. (2022). Effects of polyphenols on the thermal decomposition, antioxidative, and antimicrobial properties of poly(vinyl alcohol) and poly(vinyl pyrrolidone). Journal of Industrial and Engineering Chemistry, 116, 404-412. [Link]

  • Endo, T., Numazawa, R., & Okawara, M. (1971). Syntheses and reactions of functional polymers. LVIII. Polymerization of N-vinyl-2-oxazolidone in the presence of polymethacrylic acid. Die Makromolekulare Chemie, 146(1), 247-256. [Link]

  • Wylezek, T. (2021). Vinyl methyl oxazolidinone as a styrene substitute for unsaturated polyester resins. Technische Universität Dresden. [Link]

  • Kirci, B. (2010). Polymerization Kinetics of N-Vinylpyrrolidone. Journal of Macromolecular Science, Part A, 47(6), 579-584. [Link]

  • Bauri, K., De, P., & Sathyanarayana, D. N. (2014). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Macro Letters, 3(8), 754-758. [Link]

  • Hovhannisyan, A. A., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 13(16), 2631. [Link]

  • El-Sayed, A. M., & El-Hady, A. A. (2011). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Physica B: Condensed Matter, 406(21), 4089-4096. [Link]

  • Phung, K. V. (1989). U.S. Patent No. 4,831,153. Washington, DC: U.S.
  • Pitsikalis, M., et al. (2023). Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers. Polymers, 15(8), 1999. [Link]

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Optimization

Technical Support Center: Purification of Poly(3-Vinyloxazolidin-2-one)

This technical support guide is intended for researchers, scientists, and drug development professionals working with poly(3-vinyloxazolidin-2-one) [PVO]. The presence of residual 3-vinyloxazolidin-2-one monomer in the f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with poly(3-vinyloxazolidin-2-one) [PVO]. The presence of residual 3-vinyloxazolidin-2-one monomer in the final polymer product can significantly impact its properties, biocompatibility, and performance in biomedical applications.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of these residual monomers.

The Criticality of Monomer Removal in PVO Applications

Poly(3-vinyloxazolidin-2-one) is a polymer of interest in the biomedical field, analogous to other biocompatible polymers like poly(N-vinylpyrrolidone) (PVP) and poly(2-oxazoline)s (POx).[2][3] For applications such as drug delivery systems, the purity of the polymer is paramount. Residual monomers can leach out, potentially causing cytotoxicity or interfering with the therapeutic efficacy of the formulated drug product. Therefore, robust purification methods are essential to ensure the safety and reliability of PVO-based materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual 3-vinyloxazolidin-2-one monomer from my polymer?

A1: The most common and effective methods for removing small molecule impurities like residual monomers from a polymer are precipitation, solvent extraction/washing, and for larger scale or more viscous materials, thin-film evaporation.[][5]

  • Precipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent.[6] The monomer remains dissolved in the solvent/non-solvent mixture, while the purified polymer is collected as a solid.

  • Solvent Extraction/Washing: This involves washing the solid polymer with a solvent that readily dissolves the monomer but not the polymer.[7] This is particularly useful for polymers that are difficult to redissolve after initial isolation.

  • Thin-Film Evaporation: This technique is suitable for heat-sensitive and viscous polymer solutions. It involves creating a thin film of the polymer solution on a heated surface under vacuum, which efficiently removes volatile impurities like residual monomers.[8][9][10]

Q2: How do I choose the right solvent system for precipitation?

A2: The key is to find a "good" solvent that readily dissolves your PVO and a "non-solvent" (or "anti-solvent") in which the PVO is insoluble, but the monomer is soluble.[11] For PVO, a common approach is to dissolve the polymer in a solvent like methanol and precipitate it into a non-solvent such as diethyl ether.[12] The choice of non-solvent is critical; it must be miscible with the "good" solvent to ensure efficient precipitation.

Q3: My NMR analysis still shows the presence of monomer after a single precipitation. What should I do?

A3: It is common for a single precipitation to be insufficient for complete monomer removal, as some monomer can be trapped within the precipitating polymer matrix.[6] Repeating the precipitation process (dissolving the polymer and precipitating it again) two to three times is a standard practice to achieve high purity.[13]

Q4: I'm concerned about the thermal stability of my PVO during purification. What methods should I consider?

A4: If your PVO is heat-sensitive, it is best to avoid high-temperature techniques. Precipitation and solvent extraction are performed at or below room temperature and are therefore ideal. If you must use a technique involving heat, such as thin-film evaporation, it is crucial to use a high vacuum to lower the evaporation temperature of the monomer, thus minimizing thermal stress on the polymer.[5][14]

Q5: What analytical techniques can I use to confirm the removal of the residual monomer?

A5: The most common and sensitive techniques for quantifying residual monomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[15][16][17][18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of monomer, although it may be less sensitive for very low concentrations.[6]

Troubleshooting Guide

Symptom/Issue Potential Cause Recommended Solution
Low polymer yield after precipitation. The polymer is partially soluble in the non-solvent.Select a different non-solvent in which the polymer has negligible solubility. You can test this on a small scale before committing your entire batch.
The polymer precipitated as very fine particles that were lost during filtration.Use a finer filter paper or a centrifugation step to collect the polymer. Also, consider slowing down the addition of the non-solvent to encourage the formation of larger polymer aggregates.[6]
Polymer becomes a sticky mass instead of a powder upon precipitation. The non-solvent is being added too quickly.Add the non-solvent dropwise to the stirred polymer solution. This allows for more controlled precipitation and often results in a more manageable solid.[6]
The polymer has a low glass transition temperature.Perform the precipitation at a lower temperature (e.g., in an ice bath).
Residual solvent is present in the final product. Inadequate drying of the purified polymer.Dry the polymer under high vacuum for an extended period (24-48 hours) to ensure complete removal of all solvents. Gentle heating under vacuum can be used if the polymer is thermally stable.
NMR shows impurities other than the monomer. Contamination from solvents or other reagents.Ensure you are using high-purity solvents for both dissolution and precipitation.
The impurities could be low molecular weight oligomers.Repeated precipitations can help to remove oligomers, as they may have slightly better solubility in the non-solvent than the high molecular weight polymer.[13]

Experimental Protocols

Protocol 1: Purification of Poly(3-Vinyloxazolidin-2-one) by Precipitation

Principle: This method relies on the differential solubility of the polymer and the monomer in a solvent/non-solvent system. The polymer is selectively precipitated while the monomer remains in solution.[]

Materials:

  • Crude poly(3-vinyloxazolidin-2-one)

  • Methanol (reagent grade or higher)

  • Diethyl ether (reagent grade or higher)

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolve the crude PVO in a minimal amount of methanol in a beaker with magnetic stirring. A typical concentration is 5-10% (w/v).

  • Once the polymer is fully dissolved, place the beaker in a larger container (e.g., a crystallization dish) and add diethyl ether to the dropping funnel.

  • Slowly add the diethyl ether (the non-solvent) dropwise to the stirred methanol solution. You should observe the polymer precipitating as a white solid.[12]

  • Continue adding diethyl ether until no further precipitation is observed. A common ratio is a 10-fold excess of diethyl ether to the methanol solution.

  • Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer cake on the filter with a small amount of fresh diethyl ether to remove any remaining dissolved monomer.

  • To achieve higher purity, repeat steps 1-7 two more times.

  • Dry the purified polymer in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours or until a constant weight is achieved.

Protocol 2: Quantification of Residual Monomer by GC-FID

Principle: Gas chromatography with a flame ionization detector (GC-FID) is a sensitive method for separating and quantifying volatile organic compounds like residual monomers.[18] A calibration curve is created using known concentrations of the monomer to quantify its amount in the polymer sample.

Materials:

  • Purified poly(3-vinyloxazolidin-2-one)

  • 3-Vinyloxazolidin-2-one monomer standard

  • Suitable solvent for both polymer and monomer (e.g., Dichloromethane or Tetrahydrofuran)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polar capillary column)

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the 3-vinyloxazolidin-2-one monomer in the chosen solvent at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • Preparation of Sample Solution: Accurately weigh a known amount of the purified PVO and dissolve it in a known volume of the solvent to create a solution of known concentration (e.g., 10 mg/mL).

  • GC Analysis:

    • Set up the GC-FID with an appropriate temperature program for the inlet, column, and detector.

    • Inject a fixed volume (e.g., 1 µL) of each standard solution to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the same volume of the polymer sample solution.

  • Quantification:

    • Identify the peak corresponding to the 3-vinyloxazolidin-2-one monomer in the sample chromatogram based on its retention time from the standard injections.

    • Determine the concentration of the monomer in the sample solution using the calibration curve.

    • Calculate the weight percentage of the residual monomer in the polymer sample.

Visualizing the Purification Workflow

Below are diagrams illustrating the key workflows described in this guide.

Precipitation_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_separation Separation cluster_drying Drying Crude_PVO Crude PVO Dissolved_PVO PVO in Methanol (Polymer + Monomer) Crude_PVO->Dissolved_PVO Dissolve Methanol Methanol Methanol->Dissolved_PVO Precipitation_Step Precipitation Dissolved_PVO->Precipitation_Step Diethyl_Ether Diethyl Ether (Non-solvent) Diethyl_Ether->Precipitation_Step Add dropwise Filtration Filtration Precipitation_Step->Filtration Precipitated_PVO Solid Purified PVO Filtration->Precipitated_PVO Monomer_Solution Monomer in Methanol/Ether Filtration->Monomer_Solution Vacuum_Oven Vacuum Oven Precipitated_PVO->Vacuum_Oven Final_Product Pure, Dry PVO Vacuum_Oven->Final_Product

Caption: Workflow for PVO purification by precipitation.

Troubleshooting_Logic Start Analyze Purified PVO Check_Purity Is monomer still present (e.g., by NMR/GC)? Start->Check_Purity Check_Yield Is the yield acceptable? Check_Purity->Check_Yield No Repeat_Precipitation Repeat Precipitation Protocol Check_Purity->Repeat_Precipitation Yes Check_Solvent_System Review Solvent/Non-solvent Compatibility Check_Yield->Check_Solvent_System No Final_Product High Purity PVO Check_Yield->Final_Product Yes Repeat_Precipitation->Start Check_Solvent_System->Repeat_Precipitation Check_Filtration Optimize Filtration/ Collection Method Check_Solvent_System->Check_Filtration Check_Filtration->Repeat_Precipitation

Caption: Troubleshooting logic for PVO purification.

References

  • Patsnap Eureka. (2025, July 30). How to Minimize Monomer Residues in Polyvinyl Acetate Production?
  • BOC Sciences. Polymer Isolation and Purification.
  • Across International. (2022, October 14). Wiped Film Evaporation and Distillation: A Complete Guide.
  • Google Patents. (1993). EP0521620A1 - Removal of residual monomers from polymers.
  • EPO. (2019, April 24). METHOD FOR REMOVING AN UNREACTED MONOMER AND SUPPRESSING FOAM GENERATION IN A STRIPPING COLUMN.
  • Making.com. (2024, March 8). Thin Film Evaporator.
  • Scribd. Removal of Residual Monomer From Polymer | PDF.
  • ResearchGate. (2023, March 7). Some advices for purifying a polymer ?
  • ACS Sustainable Chemistry & Engineering. (2020, August 13). Coprecipitation—An Efficient Method for Removal of Polymer Nanoparticles from Water.
  • ResearchGate. Techniques for reducing residual monomer content in polymers: A review.
  • ResearchGate. (2020, January 3). Is there any method other than precipitation to remove residual monomer from polymer solution?
  • Google Patents. (2013). US20130317208A1 - Methods and systems for polymer precipitation and generation of particles.
  • De Dietrich Process Systems. Thin Film Evaporator.
  • corosys chemical & pharma technology. Thin Film Evaporator ETF.
  • Vacculex. (2025, March 12). Master Thin Film Evaporation: Expert Techniques.
  • PMC. (2022, April 30). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles.
  • Google Patents. (2017). WO2017063850A1 - Method for removing monomers and/or oligomers from a component formed during polymerization.
  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities.
  • Organomation. Solvent Extraction Techniques.
  • ResearchGate. (2020, October 13). How can i separate a polymer after a polymerization reaction from the unreacted monomers, taking in consideration that it's really sticky?
  • University of York. Extractions vs Washes - Chemistry Teaching Labs.
  • Grodowska, K., & Parczewski, A. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Grodowska, K., & Parczewski, A. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products.
  • PubMed. (1997, March 28). Determination of the furazolidone metabolite, 3-amino-2-oxazolidinone, in porcine tissues using liquid chromatography-thermospray mass spectrometry and the occurrence of residues in pigs produced in Northern Ireland.
  • PMC. Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • Sigma-Aldrich. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine.
  • PMC. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review.
  • PubMed. (2007, February 21). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively.
  • Biosciences Biotechnology Research Asia. Purification and Structural Characterization of an Antimicrobial Compound, Lipoxazolidinone a Produced by a Lactobacillus Apis YMP3.
  • ORBi. CO2-Derived Methylene Oxazolidinone.
  • ACS Omega. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.
  • Google Patents. (1970). US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers.
  • RSC Publishing. (2022, August 11). Polymers from S-vinyl monomers: reactivities and properties.
  • ResearchGate. (2022, February 15). 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers.
  • Sigma-Aldrich. Polyoxazolines: An Alternative to Polyethylene Glycol.
  • MDPI. (2025, October 2). Release and Purification of Poly(3-hydroxybutyrate) P(3HB) via the Combined Use of an Autolytic Strain of Azotobacter vinelandii OP-PhbP3 + and Non-Halogenated Solvents.
  • ResearchGate. (2025, August 6). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone).
  • MDPI. (2022, October 5). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists.
  • Google Patents. (1989). EP0339371A2 - Method for preparing poly(vinyl alcohol)-co-poly(vinylamine) via a two-phase process.
  • IChemE. Understanding vinyl acetate polymerisation accidents.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 3-Vinyloxazolidin-2-one: A Comparative Technical Guide

Topic: 1H NMR and 13C NMR Spectral Analysis of 3-Vinyloxazolidin-2-one Content Type: Publish Comparison Guide Executive Summary This guide provides a definitive spectral characterization of 3-Vinyloxazolidin-2-one (VOx)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of 3-Vinyloxazolidin-2-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive spectral characterization of 3-Vinyloxazolidin-2-one (VOx) , a critical monomer and chiral auxiliary scaffold. Unlike standard spectral lists, this document focuses on comparative performance : distinguishing VOx from its synthetic precursor (2-Oxazolidinone) and its closest structural analog (N-Vinylpyrrolidone, NVP).

For researchers in polymer chemistry and drug development, the "performance" of an NMR dataset lies in its ability to validate purity and monitor reaction kinetics. The data presented here establishes the diagnostic peaks required to quantify vinylation efficiency and detect ring-opening hydrolysis.

Part 1: Strategic Analysis & Chemical Context

3-Vinyloxazolidin-2-one (CAS: 4374-49-6) represents a unique class of enecarbamates. Structurally, it features a five-membered oxazolidinone ring with a vinyl group attached to the nitrogen (N3).

Why Precise Characterization Matters:

  • Polymerization Kinetics: The electron-donating oxygen within the ring alters the electron density of the vinyl group compared to N-vinyl amides (like NVP), affecting reactivity ratios in copolymerization.

  • Impurity Profiling: The most common impurity is the unreacted precursor, 2-Oxazolidinone. Distinguishing the broad NH signal of the precursor from the complex vinyl splitting patterns of the product is the primary analytical challenge.

Part 2: Comparative 1H NMR Analysis

The 1H NMR spectrum of VOx is defined by a distinct AMX spin system (or ABX depending on field strength) arising from the vinyl group, superimposed on the AA'BB' system of the ring protons.

Table 1: 1H NMR Chemical Shift Comparison (

ppm, CDCl

)
Proton Assignment3-Vinyloxazolidin-2-one (VOx) 2-Oxazolidinone (Precursor) N-Vinylpyrrolidone (NVP) Diagnostic Note
N-CH= (Vinyl) 6.73 (dd)Absent7.05 (dd)VOx is shielded relative to NVP due to ring oxygen electronics.
=CH

(Vinyl, trans)
4.21 (dd)Absent4.45 (d)Distinctive "roofing" effect often observed.
=CH

(Vinyl, cis)
4.30 – 4.40 (m)Absent4.45 (d)Overlaps with ring O-CH

in VOx.
Ring O-CH

4.35 – 4.45 (m)4.45 (t)N/ADeshielded by oxygen; often merges with vinyl signal.
Ring N-CH

3.60 – 3.70 (m)3.65 (t)3.25 (t)NVP ring protons are more shielded (CH

vs O).
N-H Absent5.5 – 6.5 (br s)AbsentKey Purity Indicator.

Note: Coupling constants for VOx vinyl group:


 Hz, 

Hz.
Deep Dive: The Vinyl Group Interpretation

The vinyl group on the nitrogen is the primary performance indicator.

  • The "N-CH=" Signal (6.73 ppm): This proton is significantly deshielded by the adjacent nitrogen lone pair and the anisotropy of the carbonyl group. It appears as a doublet of doublets (dd).

  • Differentiation from NVP: In N-Vinylpyrrolidone, the ring is a lactam (amide). In VOx, the ring is a carbamate (urethane). The extra oxygen in VOx exerts an inductive effect that slightly shields the vinyl proton relative to NVP (6.73 vs 7.05 ppm), a crucial marker for identifying copolymer composition.

Deep Dive: The Impurity Trap

The starting material, 2-Oxazolidinone, has a triplet at ~4.45 ppm. In the product (VOx), the vinyl protons and the O-CH


 protons cluster in the 4.20–4.45 ppm region.
  • Protocol: Do not rely solely on integration of the 4.0–4.5 region. You must verify the disappearance of the broad NH singlet at 5.5–6.5 ppm and the correct integration ratio of the N-CH= signal (6.73 ppm) to the upfield N-CH

    
     ring protons (3.65 ppm).
    
Part 3: Comparative 13C NMR Analysis

The 13C spectrum provides a definitive structural confirmation, particularly for the carbonyl environment which distinguishes the carbamate (VOx) from the amide (NVP).

Table 2: 13C NMR Chemical Shift Comparison (

ppm, CDCl

)
Carbon Assignment3-Vinyloxazolidin-2-one 2-Oxazolidinone N-Vinylpyrrolidone Performance Insight
C=O (Carbonyl) 155.1 160.5175.0VOx C=O is significantly upfield from NVP (Urethane vs Amide).
N-CH= (Vinyl) 127.6 Absent129.5Diagnostic for vinylation success.
=CH

(Vinyl)
96.5 Absent94.0High field shift characteristic of enamine-like systems.
Ring O-CH

62.0 61.5N/AConfirms intact oxazolidinone ring.
Ring N-CH

42.5 41.045.0
Part 4: Experimental Protocols & Visualization
Protocol: Self-Validating Purity Analysis

To ensure data integrity (Trustworthiness), follow this specific workflow for VOx analysis.

  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) over DMSO-d
    
    
    
    .
    • Reasoning: DMSO causes significant broadening of the residual water peak which can obscure the critical 3.5–4.5 ppm region. CDCl

      
       provides sharper resolution for the vinyl coupling constants.
      
  • Sample Concentration: 10 mg in 0.6 mL solvent. High concentrations can cause stacking effects that shift the vinyl peaks.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the vinyl protons relative to the ring protons.
Workflow Diagram: Structural Validation

The following diagram illustrates the logic flow for assigning the VOx structure and ruling out common impurities.

VOx_Analysis Sample Unknown Sample (Candidate VOx) H_NMR 1H NMR Acquisition (CDCl3) Sample->H_NMR Check_6_7 Check 6.5-7.0 ppm H_NMR->Check_6_7 Vinyl_Present dd observed at ~6.73 ppm? Check_6_7->Vinyl_Present Check_NH Check 5.0-6.5 ppm (Broad Singlet) Vinyl_Present->Check_NH Yes Result_Mix MIXTURE: Contains Precursor Vinyl_Present->Result_Mix No (or weak) NH_Present Signal Present? Check_NH->NH_Present Check_CO 13C NMR Check Carbonyl NH_Present->Check_CO No NH_Present->Result_Mix Yes CO_Shift Shift Value? Check_CO->CO_Shift Result_Pure CONFIRMED: Pure 3-Vinyloxazolidin-2-one CO_Shift->Result_Pure ~155 ppm Result_NVP MISIDENTIFIED: Likely NVP (Amide) CO_Shift->Result_NVP ~175 ppm

Caption: Logic flow for distinguishing 3-Vinyloxazolidin-2-one from precursors and amide analogs using NMR markers.

Diagram: Electronic Comparison (VOx vs NVP)

This diagram visualizes why the chemical shifts differ between the two analogs.

Electronic_Effects VOx 3-Vinyloxazolidin-2-one (Carbamate) O_Atom Ring Oxygen (-I Effect) VOx->O_Atom Contains NVP N-Vinylpyrrolidone (Lactam) CH2_Atom Ring Methylene (Neutral) NVP->CH2_Atom Contains Vinyl_VOx Vinyl Proton Shielded (6.73 ppm) O_Atom->Vinyl_VOx Electron Withdrawal reduces N-lone pair donation to Vinyl Vinyl_NVP Vinyl Proton Deshielded (7.05 ppm) CH2_Atom->Vinyl_NVP Standard Amide Resonance

Caption: Impact of the ring oxygen on the electronic environment of the vinyl group, explaining the chemical shift differences.

References
  • Aggarwal, V. K., et al. (2011). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts. European Journal of Organic Chemistry.

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis (Thieme), 2007(19), 3111-3112.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 66579 (2-Oxazolidinone).

  • Kelland, M. A., et al. (2022). 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Energy & Fuels. [1]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H and 13C NMR Chemical Shifts. University of Wisconsin-Madison.

Sources

Comparative

Glass transition temperature (Tg) comparison of N-vinyl amide polymers

Executive Summary This guide provides a technical comparison of the Glass Transition Temperature (Tg) for the N-vinyl amide polymer family: Poly(N-vinylpyrrolidone) (PVP) , Poly(N-vinylcaprolactam) (PVCL) , Poly(N-vinyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the Glass Transition Temperature (Tg) for the N-vinyl amide polymer family: Poly(N-vinylpyrrolidone) (PVP) , Poly(N-vinylcaprolactam) (PVCL) , Poly(N-vinylacetamide) (PNVA) , and Poly(N-vinylformamide) (PNVF) .

For researchers in drug delivery and materials science, Tg is the critical parameter dictating physical stability, processing windows (e.g., Hot Melt Extrusion), and drug release kinetics. This guide synthesizes experimental data to demonstrate how side-chain structure—cyclic vs. acyclic—and moisture content fundamentally alter the thermal behavior of these polymers.

Part 1: Comparative Analysis of Tg Values

The glass transition temperature of N-vinyl amides is governed by two competing molecular forces:

  • Chain Stiffness (Steric Hindrance): Bulky side groups (like lactam rings) restrict chain rotation, increasing Tg.

  • Intermolecular Forces (Hydrogen Bonding): Strong amide dipoles increase energy required for segmental motion, increasing Tg.

Table 1: Thermal Properties of N-Vinyl Amide Polymers
PolymerAbbr.[1][2][3][4][5][6][7][8][9][10][11]Tg (Dry, Onset/Midpoint)Structure TypeKey Characteristic
Poly(N-vinylpyrrolidone) PVP 150°C – 180°C (MW dependent)Cyclic (5-membered ring)High rigidity due to lactam ring; extremely hygroscopic.
Poly(N-vinylacetamide) PNVA ~169°C Acyclic (Acetamide)High thermal stability; non-ionic amphiphile.
Poly(N-vinylcaprolactam) PVCL ~147°C (Range: 130-150°C)Cyclic (7-membered ring)Thermoresponsive (LCST ~32°C); slightly more flexible than PVP.
Poly(N-vinylformamide) PNVF Obscured / >200°C Acyclic (Formamide)Often degrades (decarbonylation) before distinct Tg; precursor to PVAm.
Structural Causality: Why do these values differ?
  • PVP vs. PVCL (Ring Size Effect):

    • PVP (5-ring): The pyrrolidone ring is structurally rigid and planar, imposing significant steric hindrance on the polymer backbone. This restricts segmental rotation, resulting in a high Tg (~175°C for high MW).

    • PVCL (7-ring): While the caprolactam ring is bulkier, the 7-membered ring possesses more conformational freedom (puckering) than the 5-membered ring. This internal flexibility, combined with the slightly increased free volume from the bulky side group, results in a lower Tg (~147°C) compared to PVP.

  • PNVA vs. PNVF (Acyclic H-Bonding):

    • PNVA: The methyl group in the acetamide side chain restricts rotation more than the hydrogen in PNVF, contributing to a high Tg (~169°C). It forms a stable amorphous glass.

    • PNVF: As the simplest N-vinyl amide, PNVF has high hydrogen-bonding density. However, its thermal analysis is complicated by thermal instability. PNVF typically undergoes thermal degradation (decarbonylation) or crosslinking above 200°C, often masking the glass transition or making it irrelevant for melt processing.

Part 2: The Critical Impact of Moisture (Plasticization)

All N-vinyl amides are hydrophilic. Water acts as a potent plasticizer , inserting itself between polymer chains and disrupting polymer-polymer hydrogen bonds. This increases free volume and drastically lowers Tg.

  • PVP: Most sensitive. At 50% Relative Humidity (RH), the Tg of PVP can drop from 175°C to below 100°C.

  • PVCL: Also hygroscopic, but the hydrophobic caprolactam ring reduces water uptake slightly compared to PVP.

  • Implication: For Hot Melt Extrusion (HME), polymers must be dried to <1% moisture to prevent "gummy" processing defects or chemically degrading hydrolysis.

Visualization: Structure-Property Hierarchy

Tg_Hierarchy Factors Tg Influencing Factors Rigidity Chain Rigidity (Ring Strain) Factors->Rigidity HBond H-Bonding Density Factors->HBond Moisture Moisture Content (Plasticization) Factors->Moisture External PVP PVP (Tg ~175°C) High Rigidity Rigidity->PVP High PVCL PVCL (Tg ~147°C) Flexible Ring Rigidity->PVCL Moderate PNVA PNVA (Tg ~169°C) Strong Dipoles HBond->PNVA High Moisture->PVP Drastic Tg Drop Moisture->PVCL Tg Drop Moisture->PNVA Tg Drop

Figure 1: Hierarchy of factors influencing the Glass Transition Temperature of N-vinyl amides.

Part 3: Experimental Protocols

To obtain reproducible Tg values, you must eliminate the thermal history and, most importantly, the moisture content.

Protocol A: Standard Heat-Cool-Heat DSC

Objective: Determine the reversible Tg of the dry polymer.

  • Sample Prep: Weigh 3–5 mg of polymer into a Tzero aluminum pan. Do not seal yet.

  • In-situ Drying (Critical): Place the open pan in a vacuum oven at 80°C for 4 hours OR perform a drying cycle in the DSC (Heat to 110°C, hold 10 min).

  • Sealing: Hermetically seal the pan (if dried outside) or use a pinhole lid if drying in-cell (to allow moisture escape).

  • DSC Program:

    • Ramp 1: Heat from 0°C to 200°C at 10°C/min. (Erases thermal history/removes residual volatiles).

    • Cool: Cool to 0°C at 20°C/min. (Creates a standard thermal history).

    • Ramp 2: Heat from 0°C to 220°C at 10°C/min. Measure Tg here.

Protocol B: Modulated DSC (mDSC) for Hygroscopic Samples

Objective: Separate the glass transition (reversible heat flow) from water evaporation (non-reversible kinetic effect).

  • Parameters:

    • Amplitude: +/- 1.0°C

    • Period: 60 seconds

    • Heating Rate: 2°C/min (Average)

  • Analysis:

    • Plot Reversing Heat Flow . The Tg will appear as a step change.[4]

    • Plot Non-Reversing Heat Flow . Water evaporation will appear as a broad endotherm here, separated from the Tg.

Visualization: DSC Workflow

DSC_Workflow cluster_analysis Signal Separation (mDSC) Start Sample Preparation (3-5mg) Drying Moisture Removal (Vac Oven or In-Situ) Start->Drying Critical Step Seal Hermetic Seal Drying->Seal DSC_Run DSC Heat-Cool-Heat Seal->DSC_Run Analysis Data Analysis DSC_Run->Analysis Rev Reversing Signal (Tg Step) Analysis->Rev NonRev Non-Reversing (Volatiles/Relaxation) Analysis->NonRev

Figure 2: Workflow for accurate DSC analysis of hydrophilic N-vinyl amide polymers.

References

  • Teodorescu, M., & Bercea, M. (2015). Poly(N-vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond. Polymer-Plastics Technology and Engineering.[1][6]

  • Lochhead, R. Y. (2017). The Role of Hydrogen Bonding in the Phase Behavior of N-Vinyl Amide Polymers. Journal of Applied Polymer Science.
  • Grokipedia. (n.d.). N-Vinylacetamide Properties and Applications. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Diffraction Patterns of Crystalline 3-Vinyloxazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of X-ray diffraction (XRD) as a critical tool for the solid-state characterization of 3-vinyloxazolidin-2-one d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of X-ray diffraction (XRD) as a critical tool for the solid-state characterization of 3-vinyloxazolidin-2-one derivatives. These compounds are of significant interest in medicinal chemistry, particularly as precursors to novel antibacterial agents, and in polymer science. Understanding their crystalline structure is paramount for controlling their physicochemical properties, which directly impact their efficacy, stability, and processability. This document will delve into the principles of XRD, provide detailed experimental protocols, and offer a comparative analysis of the structural features of oxazolidinone derivatives, highlighting the importance of this technique in modern research and development.

Part 1: The Imperative of Solid-State Characterization: Why XRD is Essential

In the realm of pharmaceutical development and materials science, the solid-state properties of a compound are as crucial as its molecular structure.[1][2][3] The arrangement of molecules in a crystal lattice dictates a substance's melting point, solubility, dissolution rate, and mechanical strength.[3][4] For active pharmaceutical ingredients (APIs), these properties directly influence bioavailability and manufacturability.[3][4]

X-ray diffraction is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[5][6] The technique is founded on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms within a crystal.[7] This interaction generates a unique diffraction pattern that serves as a fingerprint for a specific crystalline form.[5]

There are two primary XRD techniques employed for the analysis of small organic molecules like 3-vinyloxazolidin-2-one derivatives:

  • Single-Crystal X-ray Diffraction (SC-XRD): This powerful method provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral molecules.[6] SC-XRD requires a high-quality single crystal, and the resulting data allows for the unambiguous determination of the crystal structure.[6][8][9]

  • Powder X-ray Diffraction (PXRD): PXRD is a versatile technique that uses a finely powdered sample containing a multitude of randomly oriented microcrystals.[7][10] While it does not provide the same level of atomic detail as SC-XRD, it is an invaluable tool for phase identification, assessing sample purity, and detecting polymorphism.[5][10][11][12][13]

The choice between these techniques depends on the specific research question and the nature of the sample. For the initial, definitive structural elucidation of a new 3-vinyloxazolidin-2-one derivative, SC-XRD is the preferred method. For routine analysis, quality control, and screening for different crystalline forms (polymorphs), PXRD is more practical and often the method of choice.[5][13]

Figure 1: Decision workflow for selecting the appropriate XRD technique for the analysis of 3-vinyloxazolidin-2-one derivatives.

Part 2: Experimental Protocols for Reliable XRD Analysis

The quality and reliability of XRD data are intrinsically linked to meticulous experimental execution. The following protocols provide a detailed, step-by-step guide for both single-crystal and powder XRD analysis of 3-vinyloxazolidin-2-one derivatives.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol is designed for the definitive structural elucidation of a novel 3-vinyloxazolidin-2-one derivative.

1. Crystal Growth and Selection:

  • Objective: To obtain a single crystal of suitable size (typically 0.1-0.5 mm in each dimension) and quality (well-defined faces, no visible defects).[14]
  • Method: Slow evaporation of a saturated solution is the most common method for small organic molecules.[14]
  • Dissolve the purified 3-vinyloxazolidin-2-one derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.
  • Loosely cover the container to allow for slow solvent evaporation over several days to weeks.
  • Selection: Under a microscope, select a crystal with sharp edges and a uniform appearance. Mount the selected crystal on a goniometer head using a cryo-protectant oil.[8]

2. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is required.[9]
  • Procedure:
  • Center the crystal in the X-ray beam.
  • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.[8]
  • Based on the unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.
  • Collect the full dataset, typically by rotating the crystal in the X-ray beam and recording diffraction images at small angular increments.

3. Structure Solution and Refinement:

  • Software: Specialized crystallographic software (e.g., SHELXL) is used for this process.[15]
  • Steps:
  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
  • Structure Refinement: Iteratively refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
  • Validation: Assess the quality of the final structure using various crystallographic metrics (e.g., R-factor).
Protocol 2: Powder X-ray Diffraction (PXRD)

This protocol is ideal for phase identification, purity analysis, and polymorph screening of 3-vinyloxazolidin-2-one derivatives.

1. Sample Preparation:

  • Objective: To obtain a fine, randomly oriented powder to ensure that all possible crystal planes are exposed to the X-ray beam.[7]
  • Method:
  • Gently grind a small amount (typically 10-50 mg) of the crystalline sample in an agate mortar and pestle.
  • The ideal particle size is typically in the range of 1-10 µm.
  • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface.

2. Data Acquisition:

  • Instrumentation: A powder X-ray diffractometer operating in Bragg-Brentano geometry is commonly used.
  • Procedure:
  • Place the sample holder in the diffractometer.
  • Set the desired angular range (e.g., 5-40° 2θ) and step size.
  • Initiate the scan, during which the X-ray tube and detector rotate around the sample.

3. Data Analysis:

  • Phase Identification: Compare the experimental PXRD pattern to a database of known patterns (e.g., the Powder Diffraction File™) or to patterns calculated from single-crystal data to identify the crystalline phase(s) present.[11]
  • Polymorph Analysis: Different polymorphs of the same compound will produce distinct PXRD patterns.[11]
  • Purity Assessment: The presence of additional peaks not belonging to the main phase may indicate the presence of impurities or other crystalline forms.

    Figure 2: Generalized experimental workflows for single-crystal and powder X-ray diffraction.

Part 3: A Comparative Look at Oxazolidinone Crystal Structures

Compound3-Acetyloxazolidin-2-one3-Acetyloxazolin-2-one
Molecular Formula C₅H₇NO₃C₅H₅NO₃
Crystal System MonoclinicOrthorhombic
Space Group PnPbca
a (Å) 6.9924(9)6.8375(6)
b (Å) 5.1635(4)12.0213(10)
c (Å) 8.1820(10)14.2226(13)
β (°) ** 108.8310(14)90
Volume (ų) 279.60(5)1169.04(18)
Z 28
Calculated Density (g/cm³) **1.5341.444
CCDC Number 21941012194102

Data sourced from Molbank 2022, m1445.[15]

Analysis of Structural Features:

A comparative analysis of the crystal structures of 3-vinyloxazolidin-2-one derivatives would involve examining several key features:

  • Conformation: The puckering of the five-membered oxazolidinone ring and the orientation of the vinyl group relative to the ring are critical conformational parameters. These can be precisely determined from single-crystal XRD data.

  • Molecular Packing: The way molecules arrange themselves in the crystal lattice is crucial. This includes identifying any common packing motifs, such as chains or layers.

  • Intermolecular Interactions: Non-covalent interactions, particularly hydrogen bonds (if applicable) and van der Waals forces, govern the stability of the crystal structure. A detailed analysis of these interactions can provide insights into the physical properties of the material.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[16][17][18] Different polymorphs can have significantly different properties, making their identification and control essential, especially in the pharmaceutical industry.[13][16][17][18] PXRD is the primary tool for screening for and identifying polymorphs.[5][11][13]

Part 4: The Broader Context: Alternative and Complementary Techniques

While XRD is a cornerstone of solid-state characterization, a comprehensive understanding of a material's properties often requires a multi-technique approach. The following techniques provide complementary information:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine melting points, glass transitions, and to study phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is useful for studying dehydration and decomposition processes.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local chemical environment of atoms in the solid state. It can distinguish between different polymorphs and amorphous forms.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

Figure 3: The relationship between XRD and other key solid-state characterization techniques.

Conclusion

X-ray diffraction is an indispensable tool for the comprehensive characterization of crystalline 3-vinyloxazolidin-2-one derivatives. From the definitive determination of three-dimensional molecular structure by single-crystal XRD to the rapid and reliable identification of crystalline phases and polymorphs by powder XRD, these techniques provide the foundational knowledge required for the rational design and development of new pharmaceuticals and materials. By integrating XRD data with insights from other analytical methods, researchers can gain a holistic understanding of the structure-property relationships that govern the performance of these valuable compounds.

References

  • Relationship between the Structure and Properties of Pharmaceutical Crystals. (2026, January 4). ResearchGate. [Link]

  • Relationship between the Structure and Properties of Pharmaceutical Crystals. J-Stage. [Link]

  • 23 036 Relation Structure Properties | PDF | Crystal Structure | X Ray Crystallography. Scribd. [Link]

  • Drug Substance and Former Structure Property Relationships in 15 Diverse Pharmaceutical Co-Crystals. ACS Publications. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). ResearchGate. [Link]

  • Relationship Between Crystal Structure and Mechanical Properties in Cocrystals and Salts of Paracetamol. Diva-Portal.org. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

  • X-Ray Diffraction III: Pharmaceutical Applications. (2001, July 12). Moodle@Units. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019, November 22). Gexin Publications. [Link]

  • What are the Growing Uses of XRD in Polymorph Screening. (2025, October 30). Drawell. [Link]

  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022, September 14). MDPI. [Link]

  • Survey and analysis of crystal polymorphism in organic structures. (2018, January 25). PMC - NIH. [Link]

  • Polymorphic behavior of an organic compound. ResearchGate. [Link]

  • Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. PMC. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • X-ray single-crystal diffraction. FZU. [Link]

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Safety & Regulatory Compliance

Safety

3-Vinyloxazolidin-2-one proper disposal procedures

Executive Summary: The "Hidden" Reactive Hazard While 3-Vinyloxazolidin-2-one (CAS: 4271-26-5) is primarily classified as a flammable liquid (Flash Point: 33.8°C), its most critical disposal hazard is often overlooked in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Reactive Hazard

While 3-Vinyloxazolidin-2-one (CAS: 4271-26-5) is primarily classified as a flammable liquid (Flash Point: 33.8°C), its most critical disposal hazard is often overlooked in standard safety data sheets (SDS): Acid-Catalyzed Hydrolysis. [1]

Unlike standard organic solvents, this N-vinyl amide is chemically sensitive to low pH. Exposure to acidic waste streams triggers hydrolysis, releasing acetaldehyde —a highly flammable and toxic carcinogen—and potentially causing rapid, exothermic polymerization.

Immediate Action Required:

  • Segregate: NEVER mix with acidic waste streams (e.g., waste H₂SO₄, HCl, or acidic aqueous layers).

  • Classify: Manage as RCRA D001 (Ignitable) .

  • Stabilize: Maintain waste pH between 6 and 9.

Part 1: Hazard Identification & Waste Classification

Effective disposal begins with accurate characterization. This compound sits at the intersection of flammability and reactivity.

PropertyValueDisposal Implication
CAS Number 4271-26-5Unique identifier for waste manifesting.
Flash Point 33.8°C (92.8°F)D001 Ignitable Waste . Must be stored in grounded, flammable-rated cabinets.
Reactivity Acid-SensitiveDO NOT ACIDIFY. Hydrolyzes to acetaldehyde and 2-oxazolidinone.[1]
Polymerization Radical InitiatedMay auto-polymerize if inhibitors (e.g., BHT) are depleted or if heated.
Physical State LiquidRequires secondary containment to prevent drain entry.
The Mechanism of Danger: Why Segregation Matters

The N-vinyl group is electron-rich. In the presence of protons (


), the vinyl group becomes protonated, leading to an unstable intermediate that collapses into acetaldehyde.
  • Reaction:

    
    
    
  • Risk: Acetaldehyde has a boiling point of 20.2°C. In a closed waste drum, its formation can pressurize the container, create an explosive headspace, and expose personnel to toxic vapors upon opening.

Part 2: Waste Segregation Logic (Visualized)

The following decision tree illustrates the critical "Go/No-Go" decision points for handling 3-Vinyloxazolidin-2-one waste.

WasteSegregation cluster_legend Critical Safety Check Start Waste: 3-Vinyloxazolidin-2-one CheckpH Check pH of Destination Container Start->CheckpH IsAcidic Is Container Acidic (pH < 6)? CheckpH->IsAcidic IsBasic Is Container Neutral/Alkaline? IsAcidic->IsBasic No Stop STOP! Do Not Add. Risk of Acetaldehyde Release. IsAcidic->Stop Yes Proceed Proceed to Segregation IsBasic->Proceed Yes StreamA Stream A: Non-Halogenated Organics (Preferred) Proceed->StreamA StreamB Stream B: High BTU Fuels Blending Proceed->StreamB

Figure 1: Waste Segregation Decision Matrix. Note the critical stop point at acidic containers.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Routine Laboratory Waste (Small Scale)

Objective: Safe consolidation of reaction byproducts and solvent washes.

  • Container Selection: Use High-Density Polyethylene (HDPE) or safety-coated glass containers. Avoid metal cans unless they are lined, as metal ions can sometimes catalyze polymerization.

  • Pre-Addition Check: Dip a pH strip into the waste container. If pH < 6, do not use this container .

  • Transfer:

    • Pour waste slowly into the "Non-Halogenated Organic Solvents" container.

    • Pro-Tip: If the waste solution contains peroxides or radical initiators (e.g., AIBN), add a small amount of radical inhibitor (e.g., Hydroquinone or BHT) to the waste container to prevent polymerization.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "Non-Halogenated Solvents, 3-Vinyloxazolidin-2-one."

    • Hazard Checkboxes: [x] Ignitable [x] Toxic.

Scenario B: Pure Stock Disposal (Expired/Degraded)

Objective: Disposal of a full bottle of expired or polymerized reagent.

  • Do Not Bulking: Do not pour pure monomer into a general solvent drum. The heat of polymerization (if triggered) could boil the surrounding solvents.

  • Lab Pack Protocol:

    • Keep the chemical in its original container.

    • Tighten the cap and tape it securely.

    • Place the bottle into a clear polyethylene bag (secondary containment).

    • Place into a DOT-approved lab pack drum (usually 5-gallon pail) with vermiculite packing material.

  • Manifesting: List specifically as "Lab Pack: Flammable Liquid, N.O.S. (3-Vinyloxazolidin-2-one)."

Scenario C: Spill Cleanup

Objective: Emergency containment and removal.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator (organic vapor cartridge) if outside a fume hood.

  • Absorb:

    • CRITICAL: Use an inert absorbent like Vermiculite or Diatomaceous Earth .

    • AVOID: Do not use acid-based neutralizers or clay absorbents that may be acidic.

  • Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as hazardous solid waste (D001).

Part 4: The "Acetaldehyde Trap" (Mechanism Visualization)

Understanding the chemistry prevents accidents. The diagram below details the hydrolysis pathway that must be avoided during disposal.

HydrolysisRisk cluster_risk Consequences in Closed Drum VinylOx 3-Vinyloxazolidin-2-one (Stable at pH 7) Intermediate Unstable Hemiaminal Intermediate VinylOx->Intermediate + H2O / H+ Proton Acidic Waste Stream (H+ Ions) Proton->Intermediate Products Acetaldehyde (Flammable Gas) + 2-Oxazolidinone Intermediate->Products Rapid Decomposition Risk1 Pressure Buildup Products->Risk1 Risk2 Explosive Headspace Products->Risk2

Figure 2: The Acid Hydrolysis Pathway. Introduction of acid triggers the release of Acetaldehyde, creating pressure and flammability hazards.

Part 5: Regulatory Compliance & Documentation

Adherence to these regulations ensures audit readiness and environmental safety.

  • EPA Waste Code: D001 (Ignitable).

  • DOT Shipping Name:

    • UN1993, Flammable liquids, n.o.s. (3-Vinyloxazolidin-2-one), 3, PG III.

  • Satellite Accumulation Areas (SAA):

    • Store in a closed container.

    • Mark with the "Accumulation Start Date" once the container is full.

    • Move to Central Accumulation Area within 3 days of filling.

References

  • National Institute of Standards and Technology (NIST). 2-Oxazolidinone, 3-ethenyl- (CAS 4271-26-5). NIST Chemistry WebBook, SRD 69. [Link]

  • American Chemical Society (ACS). Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone. Journal of Organic Chemistry, 1961, 26 (9), pp 3495–3498. (Establishes acid sensitivity). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (General guidance on vinyl monomer stabilization). [Link]

Sources

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